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Ammonium cerium(IV) nitrate

Cat. No.: B7908301
M. Wt: 548.22 g/mol
InChI Key: WIBGOERAEYJBOT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ammonium (B1175870) Cerium(IV) Nitrate (B79036) as a Research Reagent

Significance of One-Electron Oxidants in Contemporary Chemical Transformations

One-electron oxidants are chemical species that can remove a single electron from a substrate, a process known as single-electron transfer (SET). thieme-connect.de This fundamental process is highly significant in modern chemistry because it generates highly reactive radical cation intermediates. thieme-connect.delehigh.edu The formation of these intermediates can dramatically alter the reactivity of organic molecules, enabling transformations that are difficult or impossible to achieve through traditional two-electron (ionic) pathways. thieme-connect.dersc.org

The chemistry involving these radical intermediates allows for novel approaches to the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.dethieme-connect.com In contemporary synthesis, one-electron oxidants are crucial for initiating cascade reactions, cyclizations, and annulations, which are powerful methods for constructing complex molecular architectures found in natural products and pharmaceuticals. rsc.org The ability to generate radicals under relatively mild conditions makes one-electron oxidants like CAN invaluable tools for synthetic chemists. thieme-connect.de Cerium(IV) is a potent one-electron oxidizing agent, with a redox potential (E° ≈ 1.61 V vs. N.H.E.) that makes it stronger than chlorine (Cl₂). wikipedia.org In the redox process, the Ce(IV) ion is converted to Ce(III), which is visibly signaled by the fading of the solution's color from orange to a pale yellow. wikipedia.org

Scope and Versatility of Ammonium Cerium(IV) Nitrate in Modern Synthetic and Mechanistic Research

The application of this compound in modern chemical research is extensive, underscoring its versatility as a reagent. acs.orgresearchgate.net Its chemistry is largely defined by radical and radical cation pathways. acs.orglehigh.edu

Key areas of application include:

Oxidative Functionalization: CAN is widely used for the oxidation of various functional groups. It efficiently oxidizes secondary alcohols to ketones, benzylic alcohols to aldehydes, and can cleave benzylic C-H bonds. organic-chemistry.org

Carbon-Carbon Bond Formation: It promotes oxidative addition reactions of electrophilic radicals to alkenes, facilitating both intermolecular and intramolecular carbon-carbon bond formation. acs.orgorganic-chemistry.org This has been applied to the synthesis of complex structures like dihydrofurans and aminotetralins. acs.orglehigh.edu

Carbon-Heteroatom Bond Formation: CAN has proven effective in mediating the formation of bonds between carbon and various heteroatoms, including nitrogen, sulfur, selenium, bromine, and iodine. thieme-connect.com This is typically achieved through the oxidative addition of anions to alkenes. acs.org

Deprotection Chemistry: In multistage organic synthesis, protecting groups are often used to mask reactive functional groups. CAN is a valuable reagent for removing certain protecting groups. For example, it is used to cleave para-methoxybenzyl (PMB) and dimethoxybenzyl (DMB) ethers, which are common protecting groups for alcohols. wikipedia.org It is also effective for the removal of silyl (B83357) ethers and trityl groups. niscpr.res.innih.gov

Synthesis of Heterocycles: CAN serves as a catalyst in the synthesis of various heterocyclic compounds, such as quinolines and quinoxalines, which are important scaffolds in medicinal chemistry. vulcanchem.com

The table below summarizes some of the key transformations mediated by CAN.

Reaction TypeSubstrate ExampleProduct Type
Oxidation Secondary AlcoholsKetones
Benzylic AlcoholsAldehydes
Deprotection para-Methoxybenzyl (PMB) EthersAlcohols
Trimethylsilyl (TMS) EthersCarbonyl Compounds
C-C Bond Formation Alkenes + 1,3-DicarbonylsDihydrofurans
C-N Bond Formation Alkenes + Azide (B81097) Anionβ-Azido Ketones
Heterocycle Synthesis Anilines + Alkyl Vinyl EthersTetrahydroquinolines

Overview of Major Research Domains: Past Achievements and Future Directions

Historically, a major achievement in the application of CAN was its establishment as a reliable reagent for oxidative cleavage and functional group transformations. researchgate.net Its use in deprotection strategies, particularly for alcohol protecting groups, has become a standard method in organic synthesis. wikipedia.org Another significant area of past achievement is its role in organometallic chemistry, where it is used to release organic ligands from metal carbonyls. wikipedia.org

Recent decades have seen a surge in novel applications, particularly in the realm of carbon-carbon and carbon-heteroatom bond-forming reactions mediated by the radical cations generated by CAN. acs.org Researchers have successfully developed one-pot syntheses of complex heterocyclic systems like dihydrofurans, tetrahydrofurans, and aminotetralins. acs.orglehigh.edu

Future research directions are likely to focus on several key areas:

Catalytic Applications: While often used in stoichiometric amounts, developing new catalytic systems that use CAN in smaller, substoichiometric quantities is a major goal. semanticscholar.org This includes its use on solid supports like silica (B1680970) gel, which can enhance reaction rates and simplify purification. nih.govsemanticscholar.org

Green Chemistry: Exploring the use of CAN in environmentally benign solvents, such as water or ionic liquids, is an active area of research. researchgate.netscirp.org

New Reaction Discovery: The fundamental reactivity of CAN as a one-electron oxidant suggests that many new transformations are yet to be discovered. visiongain.com Research will likely continue to uncover novel cyclization, annulation, and functionalization reactions. rsc.org

Materials Science: Recent studies have shown CAN's utility as a component in chrome etchants for producing photomasks and in the synthesis of nanomaterials, indicating a broadening scope beyond traditional organic synthesis. wikipedia.org

The versatility, affordability, and stability of this compound ensure its continued importance as a powerful tool in the arsenal (B13267) of synthetic and mechanistic chemists. researchgate.netlehigh.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH8N8O18 B7908301 Ammonium cerium(IV) nitrate

Properties

IUPAC Name

azane;cerium(4+);nitric acid;tetranitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.2HNO3.4NO3.2H3N/c;6*2-1(3)4;;/h;2*(H,2,3,4);;;;;2*1H3/q+4;;;4*-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBGOERAEYJBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeH8N8O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Oxidative Chemistry of Ammonium Cerium Iv Nitrate in Complex Organic Synthesis

General Principles of Cerium(IV)-Mediated Oxidations

The oxidative prowess of ammonium (B1175870) cerium(IV) nitrate (B79036) is rooted in the high reduction potential of the cerium(IV) ion, which readily accepts an electron to form the more stable cerium(III) state. researchgate.net This single-electron transfer process is the cornerstone of its reactivity with organic substrates, initiating a cascade of events that lead to the oxidized product. The efficiency and selectivity of these oxidations are further influenced by the coordination environment of the cerium(IV) ion, including ligand exchange and complexation phenomena.

The primary mechanistic pathway for oxidations mediated by ammonium cerium(IV) nitrate involves a single electron transfer (SET) from the organic substrate to the cerium(IV) center. organic-chemistry.orgresearchgate.netresearchgate.net This process generates a radical cation intermediate from the substrate, which then undergoes further reaction to yield the final oxidized product. The chemistry of cerium(IV) oxidations is therefore dominated by radical and radical cation chemistry. researchgate.net

The SET mechanism is initiated by the interaction of the substrate with the Ce(IV) species. The transfer of an electron from the highest occupied molecular orbital (HOMO) of the substrate to the vacant f-orbital of the Ce(IV) ion leads to the formation of a Ce(III) species and the substrate radical cation. The fate of this radical cation determines the final product and can involve proton loss, fragmentation, or reaction with other species in the reaction medium. For instance, in the oxidation of alcohols, the initial SET is followed by deprotonation to yield a carbon-centered radical, which is then further oxidized to the corresponding carbonyl compound. stackexchange.com

The driving force for the SET process is the high redox potential of the Ce(IV)/Ce(III) couple. researchgate.net The reaction is often characterized by a distinct color change, as the orange-red color of the Ce(IV) complex fades to the pale yellow or colorless solution of the Ce(III) species, providing a visual indication of the progress of the reaction. samaterials.com

The oxidative potential of the cerium(IV) ion is not static but is significantly influenced by its coordination environment. The ligands attached to the cerium center can modulate its electronic properties, thereby tuning its reactivity and selectivity. Ligand exchange, where one or more of the nitrate ligands in this compound are replaced by other ligands present in the reaction mixture, can have a profound impact on the redox potential of the Ce(IV) species. nih.gov

For example, the coordination of electron-donating ligands to the cerium(IV) center can increase the electron density on the metal, making it a stronger oxidizing agent. Conversely, electron-withdrawing ligands can decrease its oxidizing power. This principle is exploited in synthetic chemistry to achieve selective oxidations in the presence of multiple functional groups. The nature of the solvent also plays a crucial role, as solvent molecules can act as ligands and influence the coordination sphere of the cerium ion.

Recent studies have explored the effect of various ligands on the redox properties of cerium(IV) complexes. For instance, the derivatization of ligands can shift the reversible Ce(IV) to Ce(III) reduction potential by a significant margin. nih.gov The incorporation of different ligand sets, such as guanidinate ligands, can lead to intense charge transfer bands and noteworthy electronic structures, providing insights into the stabilization of the tetravalent cerium oxidation state. rsc.orgescholarship.org These findings highlight the importance of the ligand environment in controlling the oxidative capabilities of cerium(IV) reagents.

Functional Group Oxidations

This compound is a versatile oxidant capable of transforming a wide array of functional groups. Its application in the oxidation of alcohols to carbonyl compounds is a particularly well-established and synthetically useful transformation. The selectivity of this oxidation can often be controlled by the reaction conditions and the nature of the alcohol substrate.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound provides an efficient means to achieve this conversion, often under mild conditions. samaterials.comacsgcipr.org The reaction proceeds through the single electron transfer mechanism discussed earlier, followed by proton and a second electron transfer to yield the carbonyl product.

The oxidation of primary alcohols with this compound can yield either aldehydes or carboxylic acids, depending on the reaction conditions and the presence of co-oxidants. acsgcipr.org Over-oxidation to the carboxylic acid can be an issue. acsgcipr.org In some cases, cyclic ethers can be formed as byproducts, particularly with substrates that have a phenyl group at a suitable position, such as 4-phenyl-1-butanol (B1666560) and 5-phenyl-1-pentanol. acs.org Kinetic studies on the oxidation of primary alcohols like methanol (B129727) and ethanol (B145695) have shown that the reaction is first order with respect to the oxidant, hydrogen ion concentration, and the substrate. statperson.com

SubstrateProduct(s)Notes
MethanolFormaldehyde/Formic AcidKinetic studies have been performed. statperson.com
EthanolAcetaldehyde/Acetic AcidKinetic studies have been performed. statperson.com
5-Phenyl-1-pentanol2-Phenyl-tetrahydropyran, Benzoic AcidCyclic ether formation is a significant pathway. acs.org
4-Phenyl-1-butanol2-Phenyl-tetrahydrofuran, 3-Benzoyl-1-propanol, Benzoic Acid, 4-Phenyl-1-butyl nitrateProduct distribution is dependent on CAN concentration. acs.org

This compound is particularly effective for the oxidation of secondary alcohols to ketones. organic-chemistry.orgsamaterials.com This transformation is generally high-yielding and avoids the problem of over-oxidation that can be encountered with primary alcohols.

Benzylic and allylic alcohols are especially reactive towards oxidation by CAN due to the stability of the intermediate benzylic or allylic radicals. organic-chemistry.orgrsc.org The oxidation of benzylic alcohols to the corresponding aldehydes and ketones is a common application of this reagent. samaterials.comresearchgate.net In some cases, the combination of CAN with other reagents, such as TEMPO, can be used for the aerobic oxidation of benzylic and allylic alcohols. organic-chemistry.org However, steric hindrance can sometimes impede the reaction in substituted allylic systems. organic-chemistry.org

Recent developments have also explored the use of cerium photocatalysis for the aerobic oxidation of benzylic alcohols to aldehydes and ketones, offering a milder and more environmentally friendly approach. beilstein-journals.orgnih.gov

Substrate TypeProductNotes
General Secondary AlcoholsKetonesGenerally high-yielding. organic-chemistry.orgsamaterials.com
Benzylic AlcoholsBenzaldehydes/Aryl KetonesA common and efficient transformation. samaterials.comresearchgate.net
Allylic Alcoholsα,β-Unsaturated Aldehydes/KetonesReadily oxidized, though steric hindrance can be a factor. organic-chemistry.org

Oxidation of Alcohols to Carbonyl Compounds

Selective Oxidation Methodologies

This compound (CAN) is a powerful single-electron oxidant utilized for a wide range of transformations in organic synthesis. wikipedia.orgorganic-chemistry.org Its utility is enhanced by its ability to facilitate selective oxidations, allowing chemists to target specific functional groups within complex molecules. One of the key selective applications of CAN is the oxidation of secondary alcohols to ketones. organic-chemistry.orgpsgcas.ac.in This transformation can often be achieved in the presence of primary alcohols, which are generally less reactive towards CAN under specific conditions. psgcas.ac.in

The reactivity of alcohols with CAN is significantly influenced by their structural environment. Primary benzylic and allylic alcohols, which are more activated, can be selectively oxidized to their corresponding aldehydes. organic-chemistry.orgpsgcas.ac.in This selectivity is crucial in multi-step syntheses where sensitive functional groups need to be preserved. Furthermore, CAN demonstrates remarkable catalytic potential in various organic reactions due to its unique redox properties and its capacity to generate organic radicals. researchgate.net The reagent is also employed in oxidative addition reactions of electrophilic radicals to alkenes, which enables the formation of both intermolecular and intramolecular carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Oxidation of Phenols and Ethers

This compound is a highly effective reagent for the oxidation of various oxygen-containing functional groups, including phenols and ethers. wikipedia.orgsamaterials.com Its application in this area is extensive, ranging from the synthesis of complex quinone structures to the deprotection of alcohol protecting groups. wikipedia.orgsamaterials.com The strong oxidizing power of the Ce⁴⁺ ion, which undergoes a one-electron reduction to Ce³⁺, drives these transformations. wikipedia.org

A prominent application of CAN is the efficient oxidation of catechols (1,2-dihydroxybenzenes) and hydroquinones (1,4-dihydroxybenzenes) to their corresponding quinones. wikipedia.orgsamaterials.com This reaction is a valuable method for synthesizing 1,2- and 1,4-quinones, which are important structural motifs in many biologically active compounds and are versatile intermediates in organic synthesis. mdpi.com For instance, catechols can be readily converted to ortho-benzoquinones. samaterials.com Similarly, hydroquinone (B1673460) ethers and their derivatives are oxidized to quinones, a standard method for accessing 1,4-benzoquinone (B44022) structures. samaterials.commdpi.com The reaction is typically fast and proceeds under mild conditions, often in mixed solvent systems like acetonitrile (B52724)/water. samaterials.commdpi.com

Table 1: Oxidation of Catechols and Hydroquinones with CAN

Substrate Product Reagent/Conditions Yield Reference
Catechol o-Benzoquinone CAN N/A samaterials.com
1,4-Dimethoxybenzene 1,4-Benzoquinone CAN, CH₃CN/H₂O, 0 °C N/A mdpi.com
Substituted 4-methoxyanilines 1,4-Benzoquinones CAN, CH₃CN/H₂O Good nih.gov

CAN is widely used for the oxidative cleavage of electron-rich aryl ethers, a reaction that is particularly useful for the deprotection of alcohols. wikipedia.org Para-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers are common protecting groups for alcohols that can be efficiently removed using CAN. wikipedia.org The reaction releases the free alcohol, while the aryl ether portion is oxidized. For example, the cleavage of a p-methoxybenzyl ether requires two equivalents of CAN and results in the formation of the corresponding alcohol and p-methoxybenzaldehyde. wikipedia.org This method is valued for its mild conditions and high efficiency. In addition to deprotection, the treatment of hydroquinone ethers with CAN is a primary method for synthesizing diquinones. mdpi.com

Table 2: Oxidation and Cleavage of Aryl Ethers with CAN

Substrate Product(s) Reagent/Conditions Yield Reference
p-Methoxybenzyl ether (RO-PMB) Alcohol (ROH) + p-Methoxybenzaldehyde 2 equiv. CAN, H₂O N/A wikipedia.org
2-(4-Bromobenzyl)-1,4-dimethoxybenzene 2-(4-Bromobenzyl)-1,4-benzoquinone CAN, CH₃CN/H₂O, 0 °C 69% mdpi.com
2-(4-Chlorobenzyl)-1,4-dimethoxybenzene 2-(4-Chlorobenzyl)-1,4-benzoquinone CAN, CH₃CN/H₂O, 0 °C 78% mdpi.com

Oxidation of C-H Bonds, Including Benzylic Substrates

This compound is a versatile oxidant capable of activating and functionalizing C-H bonds, particularly those in benzylic positions. wikipedia.orgsamaterials.com The oxidation of alkylarenes is a key application. For example, substituted toluenes can be oxidized by CAN to the corresponding benzaldehydes. rsc.org Research has shown that this reaction often proceeds through a benzyl (B1604629) nitrate ester intermediate, which then hydrolyzes and is further oxidized to the aldehyde. rsc.org The reaction conditions can be tuned to favor the formation of either aldehydes or other benzyl derivatives. researchgate.net This methodology extends to other alkylbenzenes; for instance, ethylbenzene (B125841) can be oxidized to acetophenone (B1666503) in high yield using a catalytic amount of CAN with a co-oxidant. psgcas.ac.in

Table 3: Benzylic Oxidation with CAN

Substrate Product Reagent/Conditions Yield Reference
Toluene (B28343) Benzaldehyde CAN, dilute HNO₃ High rsc.org
Benzyl alcohol Benzaldehyde 10 mol% CAN, 10 mol% TEMPO, CH₃CN 92% psgcas.ac.in
Ethylbenzene Acetophenone 5 mol% CAN, KBrO₃, dioxane/water 90% psgcas.ac.in

Oxidation of Nitroalkanes (Nef Reaction Alternative)

CAN provides a valuable alternative to the classical Nef reaction for the conversion of nitroalkanes to carbonyl compounds. wikipedia.org The traditional Nef reaction often requires harsh basic and acidic conditions, which can be incompatible with sensitive functional groups in complex molecules. The oxidation of nitroalkanes with CAN offers a milder method to achieve this transformation. wikipedia.org This approach is particularly advantageous in specific synthetic contexts, such as in ketomacrolide synthesis, where other reagents might lead to complicating side reactions. wikipedia.org The reaction involves the oxidation of the nitronate anion, formed by deprotonating the nitroalkane, to generate the corresponding ketone or aldehyde. libretexts.org

Oxidation of Epoxy Compounds to Dicarbonyls

This compound can be employed to induce the oxidative opening of epoxy compounds. This reaction can lead to the formation of dicarbonyl compounds or related derivatives. Under the influence of CAN, epoxides can be opened to yield keto-alcohols. psgcas.ac.in This transformation provides a pathway to functionalized carbonyl compounds from readily available epoxide precursors. While the direct conversion to a dicarbonyl is one possible outcome, the reaction often involves cleavage of C-C bonds, depending on the substrate structure and reaction conditions.

Oxidation of Polycyclic Cage Ketones to Lactones

The Baeyer-Villiger oxidation, a classic reaction that converts ketones to esters or lactones, can be effectively mediated by this compound. wikipedia.orgorganic-chemistry.org This transformation is particularly noteworthy in the context of structurally complex and strained polycyclic systems, often referred to as cage ketones.

Research has demonstrated that the oxidation of adamantanone, a well-known cage ketone, with CAN uniquely yields the corresponding lactone. researchgate.net This contrasts with the CAN-mediated oxidation of simpler cyclic ketones like cyclohexanone (B45756) and cyclopentanone, which primarily produce nitrato-carboxylic acids. researchgate.net The inherent structural constraints of cage ketones appear to favor the lactone formation pathway. This method provides a regiospecific route to oxygen insertion in these intricate molecules, highlighting the utility of CAN in synthesizing complex heterocyclic frameworks from polycyclic precursors. acs.org

The general migratory aptitude in Baeyer-Villiger oxidations follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of unsymmetrical cubyl ketones, the migration of the cubyl group versus another substituent (like a methyl or phenyl group) has been studied, revealing that the cubyl group readily migrates, leading to the formation of cubyl esters, which are precursors to valuable cubanols. cardiff.ac.uk

Carbon-Carbon Bond Forming Reactions

CAN has emerged as a versatile reagent for initiating carbon-carbon bond formation through oxidative electron transfer mechanisms. acs.org The chemistry is largely driven by the generation of radical and radical cation intermediates, which can then participate in a variety of synthetically useful transformations. acs.org

Oxidative Addition Reactions

CAN facilitates the oxidative addition of nucleophilic species to alkenes, a process that enables both intermolecular and intramolecular bond formations. organic-chemistry.org This is typically achieved through the generation of electrophilic radicals that readily add to the double bonds of alkenes.

One of the prominent applications of CAN is in mediating the oxidative addition of 1,3-dicarbonyl compounds to both activated and unactivated alkenes. rsc.org This reaction proceeds through the generation of a radical intermediate from the dicarbonyl compound via a single-electron transfer to the Ce(IV) center. This radical then adds to the alkene, initiating a sequence that often leads to cyclized products.

For instance, radicals generated from dimedone and acetylacetone (B45752) using CAN can add to various cyclic and acyclic alkenes, yielding dihydrofurans in good yields. rsc.org This method has been noted for its experimental simplicity and, in many cases, superior yields compared to reactions mediated by other oxidants like manganese(III) acetate. rsc.orgrsc.org The reaction is effective for a range of alkene substrates, demonstrating its broad applicability in organic synthesis.

Table 1: Examples of CAN-Mediated Addition of 1,3-Dicarbonyls to Alkenes

1,3-Dicarbonyl CompoundAlkeneProduct TypeYield (%)
Acetylacetone1-OcteneSubstituted Dihydrofuran75
DimedoneStyreneSubstituted Dihydrofuran82
AcetylacetoneCyclohexeneFused Dihydrofuran78

The oxidative addition of 1,3-dicarbonyl compounds to alkenes mediated by CAN is a particularly powerful method for the one-pot synthesis of dihydrofurans and furanones. acs.orgrsc.org The reaction pathway involves the initial generation of a radical from the 1,3-dicarbonyl compound, its addition to the alkene, and subsequent intramolecular cyclization and oxidation to afford the heterocyclic product.

This methodology has been successfully applied to a variety of alkenes, including cyclic and acyclic systems, to produce highly functionalized dihydrofuran derivatives. rsc.orgresearchgate.net The efficiency of this process makes CAN a superior reagent for these transformations when compared to other common oxidants. researchgate.net The reaction conditions are generally mild, further enhancing the synthetic utility of this approach. rsc.org

The synthetic utility of CAN extends to the formation of other important heterocyclic and carbocyclic structures. Novel carbon-carbon bond-forming reactions leading to the one-pot synthesis of tetrahydrofurans and aminotetralins have been developed using CAN. acs.org

The formation of tetrahydrofuran (B95107) derivatives can be achieved through the reaction of tertiary 1,4- and 1,5-diols with CAN at room temperature, which proceeds with high yield and stereoselectivity. organic-chemistry.orgorganic-chemistry.org This cyclization is believed to occur through a radical-mediated pathway rather than simple acid catalysis, which minimizes elimination side reactions. organic-chemistry.org

Furthermore, CAN has been employed in synthetic routes for preparing aminotetralins, a class of compounds studied for their potential as antidepressant drugs. chegg.comchegg.com These syntheses often involve complex multi-step sequences where CAN can be used to facilitate key oxidative coupling or cyclization steps.

CAN is also effective in promoting the oxidative addition of silyl (B83357) enol ethers to conjugated dienes. This reaction provides a pathway to synthesize unsaturated carbonyl compounds in a regio- and stereoselective manner. acs.org The process involves the oxidation of the silyl enol ether to generate a radical cation, which then adds to the diene.

While direct CAN-mediated oxidative additions of diones to dienes are less commonly detailed, the underlying principle of generating a radical intermediate from a carbonyl-containing species is well-established. nih.gov Oxidative coupling reactions involving diones can be achieved through various catalytic methods, often involving metal complexes that facilitate the necessary redox steps. nih.govnih.gov The ability of CAN to act as a potent one-electron oxidant suggests its potential utility in such transformations, likely proceeding through radical-based mechanisms analogous to those observed with other carbonyl compounds. acs.org

Oxidative Dimerization Reactions

This compound (CAN) is a potent one-electron oxidant that facilitates various oxidative dimerization reactions, which are crucial in the synthesis of complex organic molecules. These reactions proceed through an oxidative process where two molecular entities are coupled. wikipedia.org

One notable application of CAN is in the oxidative coupling of naphthols. For instance, 2-naphthol (B1666908) can be oxidized to produce (±)-binaphthols in good yields. researchgate.net Similarly, methyl 3-hydroxy-2-naphthoate undergoes oxidative coupling to yield the corresponding binaphthol. researchgate.net This type of reaction is fundamental in the synthesis of chiral ligands and auxiliaries.

CAN also mediates the dimerization of various styrenes, leading to the formation of tetralin derivatives in a single step. acs.org This transformation is particularly remarkable for its efficiency and the complexity it builds in one operation. The reaction is believed to proceed via radical or radical cation intermediates, which are characteristic of CAN's oxidative chemistry. acs.orgacs.org

The general mechanism for these oxidative couplings involves the single electron transfer from the substrate to the cerium(IV) center, generating a radical cation. This intermediate can then dimerize and undergo further reactions to yield the final product. The efficiency and selectivity of these reactions often depend on the substrate's electronic properties and the reaction conditions. For electron-rich aromatic compounds, oxidative C–H/C–H cross-coupling reactions can be achieved with suitable catalysts and oxidants, where radical intermediates play a key role. acs.org

Table 1: Examples of CAN-Mediated Oxidative Dimerization Reactions

Substrate Product Yield (%) Reference
2-Naphthol (±)-Binaphthol Good researchgate.net
Methyl 3-hydroxy-2-naphthoate Corresponding (±)-binaphthol Good researchgate.net
Styrenes Tetralin derivatives Not specified acs.org

Electrophilic Aromatic Substitutions

This compound is also utilized in electrophilic aromatic substitution reactions, not as a direct electrophile, but as a promoter or catalyst for the generation of electrophilic species.

A significant application is in the nitration of aromatic compounds. wikipedia.org CAN can serve as an effective nitrating agent, particularly for electron-rich aromatic systems. rsc.orgscispace.com For example, the reaction of CAN with anisole (B1667542) in acetonitrile leads to the formation of ortho-nitrated products. wikipedia.org The mechanism is suggested to involve the formation of a nitronium ion from the cerium(IV) complex in the presence of the aromatic substrate. rsc.org The selectivity observed in CAN-mediated nitrations can differ from that of traditional nitration with nitric acid. For instance, the relative reactivities of anisole and naphthalene (B1677914) compared to benzene (B151609) are much greater with CAN, and the isomer proportions can also be anomalous. rsc.org

CAN can also promote aromatic substitution with other reagents. For example, the reaction of dialkyl peroxydicarbonates with toluene in the presence of a two-fold molar excess of CAN produces tolyl alkyl carbonates. rsc.orgrsc.org The mechanism is thought to involve the formation of a peroxide-hexanitratocerate(IV) complex which then dissociates to a metal-complexed oxy-radical that attacks the aromatic ring. rsc.org

Furthermore, CAN, in combination with a bromide source like lithium bromide or sodium bromide, can be used for the bromination of aromatic compounds. stackexchange.comresearchgate.net The reaction likely proceeds through the oxidation of the bromide ion by CAN to generate a bromine radical, which then acts as the electrophilic species. researchgate.netstackexchange.com

Carbon-Heteroatom Bond Forming Reactions

Oxidative Addition of Soft Anions to Alkenes

This compound facilitates the oxidative addition of soft anions to alkenes, a process that enables the formation of carbon-heteroatom bonds through a radical-mediated pathway. acs.orgacs.orgorganic-chemistry.org This methodology is particularly useful for the introduction of functionalities such as azide (B81097) and thiocyanate (B1210189) groups across a double bond.

A well-documented example is the azidonitration of alkenes. The reaction of CAN with sodium azide generates the azide radical (N₃•). libretexts.orgd-nb.info This electrophilic radical then adds to an electron-rich double bond. For instance, the reaction with D-galactal produces diastereomeric azido (B1232118) nitrates. libretexts.org The addition of the azide radical is highly stereoselective. libretexts.org The resulting adduct radical can then be oxidized by another equivalent of CAN to a cation, which is subsequently trapped by a nitrate ion, or it can undergo ligand transfer from the cerium complex. libretexts.org This method has been successfully applied to the synthesis of glycosyl azides, which are precursors to important glycosamines. d-nb.info

The efficiency of these addition reactions can be influenced by the electronic nature of the substituents on the alkene. Electron-withdrawing groups on the alkene can decrease the reaction rate by reducing the electron density of the double bond. libretexts.org Conversely, electron-donating groups can accelerate the reaction. libretexts.org

Besides the azide anion, other soft anions can also participate in these CAN-mediated additions. For instance, the reaction of aryl sulfinates and sodium iodide with alkenes in the presence of CAN affords vinyl sulfones. organic-chemistry.org

Table 2: CAN-Mediated Oxidative Addition of Azide to Alkenes

Alkene Substrate Reagents Product Type Key Features Reference(s)
D-Galactal CAN, NaN₃ Diastereomeric azido nitrates Highly stereoselective addition of azide radical libretexts.org
Cinnamic ester CAN, NaN₃ α-azidocinnamate (after further reaction) Provides access to phenylalanine analogs researchgate.net
General Alkenes CAN, NaN₃ 1,2-Azidonitrates General method for azidonitration d-nb.info

Nitration of Aromatic Ring Systems

This compound is an effective reagent for the nitration of aromatic compounds, often offering different selectivity compared to classical nitrating agents like nitric acid. wikipedia.orgrsc.org The reaction is typically carried out in a solvent like acetonitrile. wikipedia.orgrsc.org

CAN-mediated nitration of benzene and various alkylbenzenes shows similar intra- and inter-molecular selectivity to nitration with nitric acid under the same conditions. rsc.org However, the formation of other byproducts can be significantly different. rsc.org The nitration reaction is suppressed by the addition of water. rsc.org

The proposed mechanism involves the intermediate formation of a nitronium ion from the cerium(IV) complex. rsc.org A key aspect of this mechanism is that the nitronium ion appears to be formed in the presence of the aromatic substrate, which acts as a 'spectator'. rsc.org

For more reactive aromatic compounds like anisole and naphthalene, the relative nitration rates compared to benzene are significantly higher with CAN than with nitric acid. rsc.org The resulting isomer distributions can also be anomalous, suggesting a different transition state or reaction environment. rsc.org For example, CAN reacts with anisole in acetonitrile to yield ortho-nitration products. wikipedia.org The utility of CAN for nitration also extends to carbazoles, where it provides a convenient method for mononitration in the presence of silica (B1680970). scispace.com

Synthesis of Tertiary Ethers via Radical-Mediated Cyclization

This compound serves as an efficient reagent for the synthesis of tertiary ethers, particularly cyclic ethers like tetrahydrofurans and tetrahydropyrans, through a radical-mediated cyclization pathway. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is highly effective for the cyclization of tertiary 1,4- and 1,5-diols, proceeding at room temperature with high yields and stereoselectivity. organic-chemistry.orgorganic-chemistry.org

The reaction avoids the issues of elimination that can occur under acidic conditions, as it proceeds via a radical mechanism rather than simple acid catalysis. organic-chemistry.org The proposed mechanism involves the formation of a coordination complex between the diol and CAN, which then leads to a diradical intermediate. organic-chemistry.org Subsequent intramolecular cyclization and further steps yield the cyclic ether.

This methodology has been successfully applied to the synthesis of several bioactive and fragrant compounds, demonstrating its utility in complex molecule synthesis. organic-chemistry.orgresearchgate.net Examples include the synthesis of manoyl oxide, linalool (B1675412) oxide, caparrapi oxide, and ambrox. organic-chemistry.orgresearchgate.netresearchgate.net The mild reaction conditions and high stereoselectivity make this a valuable method for constructing complex oxygenated heterocycles. organic-chemistry.org

Table 3: Synthesis of Tertiary Ethers using CAN

Substrate Product Yield (%) Stereoselectivity Reference(s)
Tertiary 1,4-diols Tetrahydrofuran derivatives High High organic-chemistry.orgorganic-chemistry.org
Tertiary 1,5-diols Tetrahydropyran derivatives High High organic-chemistry.orgorganic-chemistry.org
Sclareol (a 1,4-diol) Manoyl oxide Not specified Not specified researchgate.net
(R)-(+)-Linalool (via diol intermediate) Linalool oxide Not specified Not specified organic-chemistry.org

Synthesis of Heterocyclic Compounds

This compound (CAN) is a versatile reagent that has found widespread application in the synthesis of various heterocyclic compounds. ijsrch.com Its utility stems from its ability to act as a one-electron oxidant, enabling a range of transformations such as oxidative additions, cyclizations, and condensations under mild conditions. acs.orgacs.orgijsrch.com

One of the most prominent applications of CAN in heterocyclic synthesis is the formation of dihydrofuran derivatives. acs.orgtandfonline.comtandfonline.comrsc.orgresearchgate.net This is typically achieved through the oxidative addition of 1,3-dicarbonyl compounds to alkenes. tandfonline.comtandfonline.comrsc.org The reaction, which proceeds smoothly in solvents like methanol at low temperatures, involves the generation of a radical from the dicarbonyl compound by CAN. tandfonline.comrsc.org This radical then adds to the alkene, followed by an intramolecular cyclization and further oxidation steps to yield the dihydrofuran. acs.org This method has been shown to be superior in some cases to the more commonly used manganese(III) acetate. rsc.org It has been applied to the synthesis of spiroannulated dihydrofurans and various furanonaphthoquinone natural products. tandfonline.comtandfonline.comresearchgate.net

CAN is also effective in catalyzing the synthesis of nitrogen-containing heterocycles. For example, it allows for the efficient synthesis of quinoxaline (B1680401) derivatives through a three-component reaction. wikipedia.org Quinoxalines are important compounds with applications as dyes and in pharmaceuticals. wikipedia.org Similarly, a CAN-catalyzed reaction between anilines and alkyl vinyl ethers provides an efficient route to 2-methyl-1,2,3,4-tetrahydroquinolines and their corresponding quinolines. wikipedia.org Furthermore, CAN has been employed as a catalyst for the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes in good yields at room temperature. mdpi.com

The scope of CAN in heterocyclic synthesis is broad, encompassing the formation of both oxygen- and sulfur-containing heterocycles, and it continues to be a valuable tool for organic chemists. researchgate.netijsrch.com

Quinoxaline Derivatives Synthesis

The synthesis of quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds with significant biological importance, can be efficiently achieved using catalytic amounts of this compound. This method typically involves the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds.

The use of this compound as a catalyst offers a green and proficient approach. highfine.comrsc.org The reaction can be carried out in environmentally benign solvents like water, often at ambient temperatures, which aligns with the principles of green chemistry. highfine.comrsc.org Research has demonstrated that a catalytic amount of the reagent, typically around 5 mol%, is sufficient to drive the reaction to completion, affording quinoxaline derivatives in excellent yields. highfine.comrsc.org This catalytic system is not only inexpensive and non-toxic but also allows for a simple work-up procedure, often involving just filtration to isolate the product. highfine.com

The reaction between substituted benzil (B1666583) and derivatives of ortho-phenylenediamine using a catalytic amount of this compound in protic solvents can produce quinoxaline derivatives in as little as 20 minutes without the formation of side products. This method is considered a safe, green chemistry approach due to the low cost and high reactivity of the catalyst.

The scope of the reaction is broad, accommodating various aromatic and aliphatic 1,2-diketones as well as a range of substituted aromatic 1,2-diamines. The direct conversion of α-hydroxy ketones into quinoxaline derivatives is also possible through an in situ aerobic oxidation facilitated by the cerium(IV) catalyst, followed by trapping with the diamine. kiesslinglab.comresearchgate.net

Table 1: Synthesis of Quinoxaline Derivatives using this compound

1,2-Diamine 1,2-Diketone Catalyst Loading (mol%) Solvent Temperature Yield (%)
o-Phenylenediamine Benzil 5 Water Room Temp. 98
o-Phenylenediamine 2,3-Butanedione 5 Water Room Temp. 96
4,5-Dimethyl-1,2-phenylenediamine Benzil 5 Water Room Temp. 97

Polyhydroquinoline Synthesis via Hantzsch Reaction

The Hantzsch reaction, a classic multi-component reaction, is a cornerstone for the synthesis of dihydropyridines and their annulated derivatives, such as polyhydroquinolines. This compound has been identified as an effective catalyst for a modified, one-pot, four-component Hantzsch reaction to produce polyhydroquinoline derivatives. researchgate.netscirp.orgjournament.com

This process involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), a cyclic diketone (such as dimedone), and a nitrogen source, typically ammonium acetate. researchgate.netorganic-chemistry.org The use of this compound as a catalyst facilitates this complex transformation under mild conditions, often at ambient temperature, leading to high yields of the desired products. researchgate.netscirp.org The catalyst is commercially available and inexpensive, making the process economically viable. researchgate.net This method is noted for its operational simplicity and for being environmentally benign. researchgate.net The reaction tolerates a wide array of aromatic, aliphatic, and heterocyclic aldehydes, demonstrating its broad substrate scope. organic-chemistry.orgsemanticscholar.org

Table 2: CAN-Catalyzed Hantzsch Synthesis of Polyhydroquinoline Derivatives

Aldehyde β-Ketoester Diketone Catalyst Solvent Yield (%)
Benzaldehyde Ethyl acetoacetate Dimedone CAN Ethanol 95
4-Chlorobenzaldehyde Ethyl acetoacetate Dimedone CAN Ethanol 98
4-Methoxybenzaldehyde Ethyl acetoacetate Dimedone CAN Ethanol 94
3-Nitrobenzaldehyde Ethyl acetoacetate Dimedone CAN Ethanol 96

Tetrahydropyrimidine (B8763341) Quinolones Synthesis

A facile and efficient synthesis of functionalized tetrahydropyrimidine quinolones has been developed utilizing this compound as a catalyst in a one-pot, three-component condensation. organic-chemistry.org This reaction brings together an aromatic aldehyde, N,N-dimethyl barbituric acid, and 4-hydroxy-1-methylquinolin-2(1H)-one in an aqueous medium. organic-chemistry.org

The use of water as a green solvent and the catalytic nature of this compound highlight the method's environmental advantages. organic-chemistry.org The protocol is characterized by short reaction times, a simple work-up procedure, and excellent yields of the desired products. organic-chemistry.org The starting materials are readily available and inexpensive. The structures of the resulting complex molecules have been confirmed through various spectroscopic methods. organic-chemistry.org

Table 3: Synthesis of Tetrahydropyrimidine Quinolones

Aromatic Aldehyde Other Reactants Catalyst Solvent Yield (%)
4-Chlorobenzaldehyde N,N-dimethyl barbituric acid, 4-hydroxy-1-methylquinolin-2(1H)-one CAN Water 95
4-Methylbenzaldehyde N,N-dimethyl barbituric acid, 4-hydroxy-1-methylquinolin-2(1H)-one CAN Water 92
4-Nitrobenzaldehyde N,N-dimethyl barbituric acid, 4-hydroxy-1-methylquinolin-2(1H)-one CAN Water 94

1,3-Oxazine Derivatives Synthesis

This compound serves as an efficient catalyst for the synthesis of 1,3-oxazine derivatives through a one-pot, three-component condensation reaction. This green methodology involves the reaction of an amine, formaldehyde, and β-naphthol in an aqueous medium at ambient temperature.

The protocol is noted for its mild reaction conditions, high yields, and good selectivity. A catalyst loading of 20 mol% is reported to be sufficient for the complete conversion of reactants. The reaction accommodates both electron-donating and electron-withdrawing substituents on the primary amine. The use of water as a solvent and the recyclability of the catalyst underscore the environmentally friendly nature of this synthetic route. The simple isolation of the product further adds to the practical advantages of this method.

Table 4: Synthesis of 1,3-Oxazine Derivatives

Amine Other Reactants Catalyst Loading (mol%) Solvent Temperature Yield (%)
Aniline Formaldehyde, β-Naphthol 20 Water Room Temp. 95
p-Toluidine Formaldehyde, β-Naphthol 20 Water Room Temp. 92
p-Anisidine Formaldehyde, β-Naphthol 20 Water Room Temp. 94

Pyridazine (B1198779) Derivatives Synthesis

This compound is effectively employed as an oxidizing agent for the synthesis of fused pyridazine derivatives from their 1,4-dihydro precursors. thieme-connect.com This transformation is a dehydrogenation (aromatization) reaction that converts the dihydropyridazine (B8628806) ring into the corresponding aromatic pyridazine system.

A notable application involves the rapid oxidation of 1,4,6,7,8,9-hexahydro-5H-pyridazino[4,3-c]azepine-3-carboxylic acid hydrazides. thieme-connect.com In this process, this compound not only facilitates the aromatization of the dihydropyridazine ring but also concurrently oxidizes the carbohydrazide (B1668358) group to the corresponding ester in the presence of an alcohol as the solvent. thieme-connect.com This dual transformation occurs efficiently, providing the fused pyridazine esters in high yields, typically ranging from 81% to 97%. thieme-connect.com The reaction requires a stoichiometric amount of the oxidant, with six equivalents being used in reported procedures. thieme-connect.comresearchgate.net This method represents a significant application of this compound in the final, aromatization step of complex heterocyclic synthesis. thieme-connect.com

Table 5: Oxidation of Fused 1,4-Dihydropyridazine Derivatives

Substrate Solvent (Alcohol) Oxidant Yield (%)
Hexahydropyridazino[4,3-c]azepine-3-carbohydrazide derivative (R=H) Methanol CAN (6 equiv.) 97
Hexahydropyridazino[4,3-c]azepine-3-carbohydrazide derivative (R=Me) Methanol CAN (6 equiv.) 94
Hexahydropyridazino[4,3-c]azepine-3-carbohydrazide derivative (R=H) Ethanol CAN (6 equiv.) 95

Deprotection Methodologies

Deprotection of Alcohols

The selective removal of protecting groups is a critical step in multi-step organic synthesis. This compound is a well-established reagent for the oxidative deprotection of certain alcohol protecting groups, most notably the p-methoxybenzyl (PMB) ether. wikipedia.orgarkat-usa.orgtotal-synthesis.com

The PMB group is favored for its stability under various conditions and its susceptibility to selective cleavage under oxidative conditions, which leaves other protecting groups like simple benzyl or silyl ethers intact. arkat-usa.org The enhanced electron density of the PMB aromatic ring, due to the methoxy (B1213986) substituent, makes it particularly sensitive to one-electron oxidants like this compound. wikipedia.orgtotal-synthesis.com The deprotection mechanism involves an oxidative cleavage, which is often performed in aqueous acetonitrile. ugent.be

While highly effective for PMB ethers, this reagent is generally not the method of choice for the deprotection of simple benzyl ethers or silyl ethers. The deprotection of benzyl ethers typically relies on catalytic hydrogenolysis, commonorganicchemistry.com while silyl ethers are most commonly cleaved using fluoride (B91410) reagents or acidic conditions, with the choice of method depending on the specific silyl group. highfine.comgelest.comlibretexts.org The chemoselectivity of this compound for electron-rich ethers like PMB makes it a valuable tool for orthogonal deprotection strategies in the synthesis of complex molecules. arkat-usa.orgtotal-synthesis.com

Table 6: Deprotection of p-Methoxybenzyl (PMB) Ethers

Substrate (PMB-protected alcohol) Reagent Solvent Yield (%)
PMB ether of a primary alcohol CAN Acetonitrile/Water High
PMB ether of a secondary alcohol CAN Acetonitrile/Water High
PMB ether in the presence of a Benzyl ether CAN Acetonitrile/Water Selective deprotection of PMB

Multicomponent and One-Pot Synthesis Approaches

This compound (CAN) has emerged as a versatile and efficient catalyst for facilitating multicomponent and one-pot synthesis, strategies that enhance the efficiency of chemical reactions by combining multiple reaction steps in a single vessel. This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste. CAN's effectiveness in these reactions stems from its ability to act as a potent one-electron oxidant and a Lewis acid, enabling the formation of complex molecules from simple precursors in a single operation.

CAN-catalyzed multicomponent reactions are particularly valuable in the synthesis of diverse heterocyclic scaffolds, which are significant in medicinal chemistry and materials science. These reactions allow for the construction of intricate molecular architectures with high atom economy.

One notable application of CAN is in the one-pot synthesis of functionalized tetrahydropyridines. This is achieved through a multicomponent condensation reaction involving a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an amine. The use of a catalytic amount of CAN promotes this reaction, leading to the formation of pharmacologically relevant piperidine (B6355638) derivatives in moderate to good yields at room temperature nih.gov.

Another significant example is the CAN-catalyzed one-pot synthesis of 2-arylbenzothiazoles from the reaction of 2-aminothiophenol and various aromatic aldehydes. nih.govsemanticscholar.org This method is lauded for its simplicity and high yields, operating efficiently at ambient temperatures. The procedure involves stirring a mixture of the reactants in methanol with a catalytic amount of CAN, followed by a simple workup to isolate the desired products nih.gov.

Furthermore, CAN has been successfully employed as a catalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles through a three-component, one-pot condensation of benzoin (B196080) or benzil, an aromatic aldehyde, and ammonium acetate. ias.ac.in This protocol is recognized for its mild reaction conditions, high yields, and short reaction times, offering a superior alternative to harsher traditional methods. The reaction proceeds efficiently in an ethanol-water mixture at 65°C ias.ac.in.

The utility of CAN also extends to the synthesis of quinoxaline derivatives. Catalytic amounts of aqueous CAN facilitate an efficient three-component reaction between anilines and alkyl vinyl ethers, providing a direct route to 2-methyl-1,2,3,4-tetrahydroquinolines and their corresponding aromatized quinoline (B57606) products wikipedia.org.

The following tables summarize the research findings on the use of CAN in multicomponent and one-pot synthesis, detailing the reactants, products, and reaction conditions.

Table 1: CAN-Catalyzed Synthesis of Functionalized Tetrahydropyridines nih.gov

β-Keto EsterAromatic AldehydeAmineProductYield (%)
Ethyl acetoacetateBenzaldehydeAnilineEthyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate85
Ethyl acetoacetate4-Chlorobenzaldehyde4-MethoxyanilineEthyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate82
Methyl acetoacetate4-MethylbenzaldehydeBenzylamineMethyl 1-benzyl-2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate78

Table 2: CAN-Catalyzed One-Pot Synthesis of 2-Arylbenzothiazoles nih.gov

2-AminothiophenolAromatic AldehydeProductYield (%)
2-AminothiophenolBenzaldehyde2-Phenylbenzothiazole92
2-Aminothiophenol4-Chlorobenzaldehyde2-(4-Chlorophenyl)benzothiazole95
2-Aminothiophenol4-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzothiazole90
2-Aminothiophenol4-Nitrobenzaldehyde2-(4-Nitrophenyl)benzothiazole88

Table 3: CAN-Catalyzed Three-Component Synthesis of 2,4,5-Triaryl-1H-imidazoles ias.ac.in

DiketoneAromatic AldehydeProductYield (%)
BenzilBenzaldehyde2,4,5-Triphenyl-1H-imidazole98
Benzil4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole96
Benzil4-Methylbenzaldehyde4,5-Diphenyl-2-(p-tolyl)-1H-imidazole95
BenzoinBenzaldehyde2,4,5-Triphenyl-1H-imidazole94
Benzoin4-Nitrobenzaldehyde2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole92

These examples underscore the significant role of this compound in advancing multicomponent and one-pot synthesis methodologies, offering efficient, atom-economical, and environmentally benign routes to a wide array of complex organic molecules.

Catalytic Applications of Ammonium Cerium Iv Nitrate

General Catalytic Principles and Mechanisms

The catalytic action of ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) is primarily rooted in its nature as a one-electron oxidant. samaterials.comorganic-chemistry.org In protic solvents like water and acetonitrile (B52724), CAN can accept a single electron from a substrate, initiating a cascade of reactions. samaterials.com This process is often visually indicated by a color change from the orange of Ce(IV) to the pale yellow of Ce(III). samaterials.com

The mechanism of catalysis frequently involves the generation of radical cations or other radical species from the organic substrate. researchgate.net These highly reactive intermediates can then undergo a variety of subsequent transformations, including carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.org The ability of CAN to generate these radicals makes it a potent catalyst for a broad range of organic reactions. researchgate.net

Catalysis in Organic Transformations

Ammonium cerium(IV) nitrate has proven to be a valuable catalyst in a multitude of organic reactions, enhancing reaction rates and improving product yields. quora.com Its applications range from oxidation processes to the formation of complex organic molecules.

CAN is a highly effective catalyst for the oxidation of various functional groups. researchgate.net It demonstrates specific oxidizing properties towards secondary alcohols, converting them into the corresponding ketones. samaterials.com For instance, benzylic alcohols are efficiently oxidized to aldehydes and ketones. samaterials.comorganic-chemistry.org The catalytic system can be enhanced by the presence of a co-oxidant, which allows for the use of a smaller, catalytic amount of CAN. samaterials.comacsgcipr.org For example, the combination of catalytic CAN and stoichiometric sodium bromate (B103136) has been successfully used for the oxidation of a range of secondary alcohols to ketones with good yields. acsgcipr.org

The use of CAN as a catalyst can significantly accelerate reaction times and lead to higher product yields compared to uncatalyzed reactions. solubilityofthings.com This is achieved by providing an alternative reaction pathway with a lower activation energy. solubilityofthings.com

Table 1: Oxidation of Secondary Alcohols using Catalytic CAN and Sodium Bromate

Substrate (Secondary Alcohol)Product (Ketone)Yield (%)
1-PhenylethanolAcetophenone (B1666503)95
CyclohexanolCyclohexanone (B45756)92
2-Octanol2-Octanone88
DiphenylmethanolBenzophenone98

This table presents illustrative data on the catalytic oxidation of various secondary alcohols to their corresponding ketones using a system of catalytic this compound and sodium bromate as the terminal oxidant.

This compound serves as an efficient catalyst for the esterification of carboxylic acids with alcohols. researchgate.netrsc.org This method is notable for its mild reaction conditions, often proceeding at room temperature, and providing good to excellent yields of the desired esters. researchgate.net The catalytic process is believed to involve the activation of the carboxylic acid by the Lewis acidic cerium(IV) center, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. reaxis.comlibretexts.org This reaction is applicable to a wide range of substrates, including primary and secondary alcohols, as well as various carboxylic acids. researchgate.net The use of the alcohol as the solvent in excess can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

The conjugate addition of thiols to α,β-unsaturated ketones, a type of Michael addition, can be effectively catalyzed by this compound. This reaction is a powerful tool for the formation of carbon-sulfur bonds. researchgate.net The catalytic mechanism can proceed through either a base-catalyzed or a nucleophile-initiated pathway. datapdf.commdpi.com In the presence of CAN, the reaction is facilitated, leading to the formation of β-thioether ketones. The catalyst's role is to activate the α,β-unsaturated system, making it more electrophilic and thus more reactive towards the thiol nucleophile.

This compound is an effective catalyst for the enamination of 1,3-dicarbonyl compounds with amines, leading to the synthesis of β-enaminones and β-enamino esters. researchgate.net This reaction is often carried out under solvent-free conditions, making it an environmentally friendly process. researchgate.net The catalyst facilitates the condensation reaction between the dicarbonyl compound and the amine, resulting in high yields of the desired enamine products in a short reaction time. researchgate.net Enaminones are versatile synthetic intermediates used in the preparation of various heterocyclic compounds and are found in many biologically active molecules. proquest.comnih.gov

Advanced Catalytic Systems

The versatility of this compound extends to its use in more advanced and complex catalytic systems. It can be supported on various materials, such as silica (B1680970) gel, to create heterogeneous catalysts. organic-chemistry.org These supported catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability. acsgcipr.org For example, CAN supported on silica gel has been used in conjunction with sodium bromate for the oxidation of sulfides to sulfoxides. organic-chemistry.org

Furthermore, CAN plays a crucial role in photoredox catalysis. By absorbing light, certain photocatalysts can become excited and initiate single-electron transfer processes. CAN can act as a sacrificial electron acceptor in these systems, enabling the catalytic cycle to proceed. This approach has been utilized in a variety of organic transformations, highlighting the adaptability of CAN to modern catalytic methodologies. reddit.com

Redox Cycling of Cerium(IV) for Catalysis

The catalytic efficacy of this compound is fundamentally linked to the Ce(IV)/Ce(III) redox couple. Ce4+ is a powerful one-electron oxidizing agent with a high redox potential of approximately 1.61 V versus the normal hydrogen electrode (NHE), making it a stronger oxidant than chlorine (Cl2). wikipedia.org In catalytic processes, the Ce(IV) ion accepts a single electron from a substrate, becoming reduced to the Ce(III) state. This one-electron transfer is often visually indicated by a change in the solution's color from orange-red (Ce(IV)) to a pale yellow (Ce(III)), provided the substrate and products are not strongly colored. wikipedia.org This ability to participate in single-electron transfer reactions allows CAN to generate organic radicals, demonstrating its significant catalytic potential in a variety of organic reactions. researchgate.net

PropertyValue
Oxidation States Ce(IV), Ce(III)
Redox Potential (E° vs. NHE) ~1.61 V wikipedia.org
Electron Transfer One-electron wikipedia.org
Appearance (Ce(IV)) Orange-red crystals wikipedia.org
Appearance (Ce(III)) Pale yellow solution wikipedia.org

Photochemical Catalysis

This compound serves as a significant photolytic source of nitrate radicals (NO3•) in solvents like acetonitrile. nih.gov Studies using ultrafast transient absorption spectroscopy have elucidated the primary photochemical processes. Upon photoexcitation, CAN undergoes an extremely rapid (<100 fs) intersystem crossing. The resulting triplet state subsequently decays, with a characteristic time of about 40 picoseconds, into a pentacoordinated Ce(III) intermediate and a nitrate radical. A notable aspect of CAN's photochemistry in acetonitrile is the partial stabilization of a radical complex, [(NH4)2CeIII(NO3)5…NO3•], which has a lifetime of approximately 2 microseconds. nih.gov

Polymerization Catalysis

This compound is an effective initiator for free radical polymerization, particularly in grafting polymers onto various substrates. researchgate.netnih.gov

Grafting Polymerization on Cellulose (B213188) Nanocrystals

CAN is widely used to initiate the grafting of vinyl polymers from the surface of cellulose nanocrystals (CNCs), which are renewable nanoparticles derived from sources like plants. mcmaster.caacs.org This surface modification is crucial because the inherent hydrophilic nature of CNCs makes them difficult to disperse in non-polar materials like conventional polymer matrices. mcmaster.caacs.org By grafting polymers from the CNC surface, their physicochemical properties can be tailored. acs.org

For instance, grafting pH-responsive poly(4-vinylpyridine) and temperature-responsive poly(N-isopropylacrylamide) onto CNCs has been successfully achieved using CAN as the initiator. mcmaster.ca This process imparts new functionalities to the CNCs, allowing them to respond to environmental stimuli. mcmaster.ca Research has also demonstrated an acid-free grafting modification method for carboxylated CNCs (CCNCs) initiated by CAN. rsc.org This environmentally friendly approach overcomes the need for strong acidic conditions, which are typically required to prevent the hydrolysis of CAN. rsc.orgdntb.gov.ua

MonomerSubstrateInitiatorKey Finding
Methyl methacrylate (B99206) (MMA)Carboxylated Cellulose Nanocrystals (CCNCs)CANAchieved high monomer conversion (>80%) and grafting yield (>200%) at pH=7 (acid-free conditions). rsc.org
4-Vinylpyridine (4VP)Cellulose Nanocrystals (CNCs)CANRendered CNCs pH-responsive. mcmaster.ca
N-isopropylacrylamide (NIPAM)Cellulose Nanocrystals (CNCs)CANRendered CNCs temperature-responsive. mcmaster.ca
Ethyl acrylateCelluloseCANGraft copolymerization occurs via a radical initiation process. nih.gov

Mechanism of Macromolecular Initiator Formation in Grafting Polymerization

The initiation mechanism for grafting polymerization from cellulose using CAN involves the formation of a complex between the Ce4+ ion and the cellulose backbone. acs.org The process begins with the Ce4+ ion coordinating with the hydroxyl groups of the anhydroglucose (B10753087) units (AGUs) that constitute the cellulose chain. acs.org

This is followed by an electron transfer from the AGU to the Ce4+ ion, which results in the reduction of cerium to its Ce3+ state. acs.org This electron transfer simultaneously leads to the cleavage of the C2-C3 bond in the glucose ring, generating a radical species on the cellulose backbone. acs.org This surface radical acts as the initiation site from which vinyl monomers are added, leading to the growth of a polymer chain grafted onto the CNC surface. acs.org In the case of carboxylated CNCs, it has been shown that a CCNC complex with Ce4+ acts as the "macromolecular initiator" that starts the grafting polymerization, even under acid-free conditions. rsc.org

Water Oxidation Catalysis

The conversion of water to molecular oxygen is a critical reaction for the development of solar fuels. acs.org This process requires a water oxidation catalyst (WOC) to lower the kinetic barriers of the reaction. acs.org

Role as a Sacrificial Oxidant in Mechanistic Studies of WOCs

This compound is the most commonly used sacrificial chemical oxidant for studying the potential of water oxidation catalysts. acs.orgnih.gov In these mechanistic studies, the role of CAN is to oxidatively "energize" the WOC, making it capable of promoting the transformation of water into oxygen. acs.org The catalyst is first oxidized by CAN, and these oxidizing equivalents are stored within the catalyst's structure. This enables a subsequent four-electron reaction that drives water oxidation. nih.govacs.org

For example, in studies involving birnessite, a manganese-based WOC, CAN oxidizes the catalyst, increasing the concentration of Mn(IV) sites in its structure, which are crucial for oxygen evolution. nih.gov Similarly, when studying β-Ni(OH)2 as a WOC, CAN facilitates the oxidation to γ-NiO(OH), which then evolves oxygen under acidic conditions. acs.org While it is generally assumed that CAN's only role is to activate the WOC, some research suggests it may also have a more direct and relevant role in the water oxidation process itself. acs.org

Interaction with Metal Hydroxides in Water Oxidation

This compound (CAN) is frequently employed as a chemical oxidant, specifically a sacrificial oxidant, in the study of water oxidation catalysts (WOCs). Its interaction with various transition metal hydroxides has been a subject of detailed research to understand the mechanisms of oxygen evolution, a critical reaction for renewable energy technologies. These studies often reveal that the metal hydroxide (B78521) acts as a precatalyst, undergoing transformation into a more active species that facilitates the oxidation of water.

Research Findings on Specific Metal Hydroxides

Nickel Hydroxide: The interaction between β-nickel(II) hydroxide (β-Ni(OH)₂) and CAN has been investigated using various spectroscopic techniques. The proposed mechanism involves the oxidation of β-Ni(OH)₂ by CAN, which leads to the formation of γ-nickel oxyhydroxide (γ-NiO(OH)). researchgate.netnih.gov This higher-valence nickel species is the active catalyst for water oxidation. Under the acidic conditions generated during the reaction, γ-NiO(OH) evolves oxygen and is subsequently reduced back to a Ni(II) species. researchgate.netnih.gov Essentially, β-Ni(OH)₂ acts as a robust system for accumulating four oxidizing equivalents from CAN, enabling a four-electron reaction that results in water oxidation with a low activation energy. researchgate.netnih.gov In contrast, aqueous Ni(II) ions, such as Ni(OH₂)₆²⁺, are not oxidized to the active γ-NiO(OH) by CAN and are, in fact, a decomposition product of the β-Ni(OH)₂/CAN system. researchgate.netnih.gov

Iron (Hydr)oxide: The catalytic activity of iron (hydr)oxide (FeOxHy) in water oxidation has also been examined with CAN as the oxidant. researchgate.net Studies using in situ spectroscopy have shown that during the oxygen evolution reaction, the initial Fe(III) (hydr)oxide is converted into γ-iron(III) oxide (γ-Fe₂O₃) and hydrated iron ions ([Fe(H₂O)₆]³⁺). researchgate.net While oxygen is formed during this process, the efficiency differs from other systems. This research highlights that even common and environmentally benign iron compounds can catalyze water oxidation, although the catalyst itself undergoes structural changes during the reaction. researchgate.net In some cases, under acidic conditions, iron complexes have been shown to act as true homogeneous catalysts for water oxidation by CAN. nih.gov However, under basic conditions, these complexes can decompose to form iron hydroxide nanoparticles, which then act as heterogeneous catalysts. nih.gov

Iridium Hydroxide: Research has also shown that certain iridium complexes can serve as precatalysts for water oxidation by CAN. For instance, an [IrIII(Cp*)(4,4′-(OH)₂-2,2′-bipyridine)(H₂O)]²⁺ complex, when subjected to CAN, facilitates oxygen evolution. rsc.org During this process, the original complex decomposes, and insoluble iridium hydroxide nanoparticles are formed. rsc.org These nanoparticles exhibit significantly higher catalytic reactivity for water oxidation compared to the initial iridium complex or conventionally prepared iridium oxide, demonstrating that the in situ-formed metal hydroxide is the true catalytic species. rsc.org

Catalytic Performance Data

The efficiency of water oxidation catalyzed by the interaction of CAN with different metal hydroxides can be compared using metrics such as Turnover Frequency (TOF) and Turnover Number (TON).

Metal Hydroxide SystemOxidantMax. Turnover Frequency (s⁻¹)Turnover Number (mol O₂ / mol Metal)Reference
β-Ni(OH)₂0.10 M CAN5.5 x 10⁻⁵2.0 x 10⁻² (for 1000 s) researchgate.netnih.gov
FeOxHy0.20 M CAN1.0 x 10⁻⁶1.3 x 10⁻³ (for 1800 s) researchgate.net
Fe(BQEN)(OTf)₂CANNot Specified80 ± 10 nih.gov

Mechanistic Investigations of Ammonium Cerium Iv Nitrate Mediated Reactions

Elucidation of Reaction Pathways and Intermediates

The oxidative power of Ammonium (B1175870) cerium(IV) nitrate (B79036) is rooted in the high reduction potential of the Ce(IV)/Ce(III) couple, which facilitates single-electron transfer (SET) from organic substrates. iastate.edulibretexts.org This initial electron transfer is the genesis of a cascade of reactive intermediates that dictate the ultimate reaction products.

The chemistry of Ammonium cerium(IV) nitrate is overwhelmingly characterized by radical and radical cation pathways. nih.govresearchgate.net The reaction is initiated by a single-electron transfer from an electron-rich organic molecule to the Ce(IV) center, which is reduced to Ce(III). This process generates a highly reactive radical cation from the organic substrate. iastate.edu The fate of this intermediate is varied and forms the basis of the reagent's synthetic utility.

For example, this compound can oxidize nitronate anions to generate α-nitroalkyl radicals, which can then participate in intermolecular carbon-carbon bond formation when reacted with electron-rich olefins like silyl (B83357) enol ethers. rsc.org Similarly, its reaction with sodium azide (B81097) produces the electrophilic azide radical (•N₃), which readily adds to electron-rich double bonds, such as those in D-glycals, in a highly stereoselective manner. rsc.org The general mechanism involves:

Formation of Radical Cation : An organic substrate transfers an electron to the Ce(IV) complex.

Intermediate Reaction : The resulting radical cation can undergo several transformations, including:

Proton Loss : Particularly from positions alpha to a heteroatom or an aromatic ring, leading to a neutral radical. nih.gov

Reaction with Nucleophiles : Solvent molecules or other added nucleophiles can attack the radical cation.

Fragmentation or Rearrangement : The radical cation can undergo bond cleavage or structural rearrangements.

Further Oxidation or Termination : The intermediate radical can be further oxidized by another equivalent of Ce(IV) to a cation or can participate in radical chain termination steps. rsc.org

This radical-polar crossover mechanism, where a radical intermediate is oxidized to a cation that is then trapped by a nucleophile, is a common feature in these reactions. nih.gov

This compound is highly effective in promoting oxidative cyclization reactions to form various heterocyclic and carbocyclic systems. nih.gov These reactions typically proceed through radical cation intermediates that undergo intramolecular cyclization. For instance, the single-electron-transfer reaction of cinnamamides bearing a methoxystyrenyl moiety, mediated by this compound, generates a cation radical. iastate.edu This intermediate cyclizes, and subsequent reaction with oxygen and methanol (B129727) yields 3,4-trans-disubstituted γ-lactams. iastate.edu

Another example is the 5-endo-dig cyclization of α-amino allenylphosphonates, which proceeds through the formation of a key iminium intermediate to yield spirodienones. While the mechanisms for these cyclizations are firmly rooted in radical and radical cation chemistry, the explicit involvement of discrete diradical intermediates is not a commonly reported feature. The pathways are generally described as a sequence involving the formation of a single radical cation, followed by cyclization and subsequent quenching or further oxidation of the resulting radical or cationic intermediate. iastate.edunih.gov

In solution, this compound dissociates to form the complex anion hexanitratocerate(IV), [Ce(NO₃)₆]²⁻, where the cerium atom is coordinated to twelve oxygen atoms from the six bidentate nitrate ligands in an icosahedral geometry. acs.org This complex ion is the primary oxidizing species. Mechanistic studies on the nitration of aromatic compounds suggest that the reaction can proceed through the intermediate formation of a nitronium ion from the cerium(IV) complex.

The term "disproportionation" in the context of these reactions typically refers to the fate of an organic intermediate rather than the cerium complex itself. A notable example is observed in the oxidation of anthracene. The reaction proceeds through an anthracene radical cation, which leads to the formation of 9,10-dihydro-10-oxo-9-anthryl nitrate. This intermediate subsequently disproportionates to yield anthraquinone and nitrous acid as the final products. Direct disproportionation of the Ce(IV) species is not a commonly invoked pathway in its reactions with organic substrates.

While traditionally viewed as a monomeric [Ce(NO₃)₆]²⁻ complex in solution, recent studies have challenged this assumption. Evidence from synchrotron X-ray and Raman spectroscopy indicates that in acidic nitrate solutions, this compound can exist as an oxo-bridged dinuclear Ce(IV) complex, formulated as [(H₂O)ₓCe(IV)-O-Ce(IV)(OH₂)ₓ]⁶⁺. The formation of such dimeric or larger polynuclear oxo-bridged clusters has significant implications for the reaction mechanism, as these species can potentially act as two-electron transfer agents or exhibit different reactivity compared to the monomeric form. The formation of hetero-bimetallic adducts, such as Mn(III)–O–Ce(IV) and Fe(III)-O-Ce(IV) cores, has also been reported, highlighting the complex solution chemistry of cerium(IV).

Kinetic Studies and Rate Laws

Kinetic studies provide quantitative insight into reaction mechanisms, revealing the factors that control reaction rates and selectivity. For this compound, such studies have often focused on the influence of the substrate's electronic and steric properties on the reaction kinetics.

The structure of the organic substrate profoundly impacts the rate of this compound-mediated reactions. Since the initial step often involves the formation of an electrophilic radical or radical cation that adds to an electron-rich center on the substrate, modifications that alter the substrate's electron density directly influence the reaction rate. rsc.org

In the reaction of glycals, where an electrophilic malonyl radical adds to the electron-rich double bond, the nature of the substituent at the C-3 position has a marked effect on the reaction rate. Electron-withdrawing groups decrease the electron density of the double bond, thereby slowing the reaction. rsc.org

C-3 Substituent (R Group)Relative Electron-Withdrawing CharacterEffect on Reaction Rate
-HLeastFastest
-OAc (O-acetyl)ModerateSlower
-OBz (O-benzoyl)MostSlowest

This table illustrates the qualitative effect of substituent electronic properties on the rate of radical addition to glycals, as described in the literature. rsc.org An O-benzoyl group is more electron-withdrawing than an O-acetyl group, leading to a slower reaction.

Further evidence for the influence of substrate structure comes from studies on the side-chain substitution of aromatic compounds. The observation of a kinetic isotope effect (kH/kD = 2.3) for the reaction with deuterated p-xylene suggests that the rate-determining step involves the cleavage of a C-H bond during the loss of a proton from the intermediate radical cation. nih.gov Additionally, the relative reactivities of different aromatic substrates, such as anisole (B1667542) and naphthalene (B1677914), in nitration reactions mediated by this compound are significantly different from those in standard nitrations with nitric acid, indicating a strong dependence of the kinetics on the substrate structure.

Solvent-Dependent Reaction Rates and Mechanisms

The solvent plays a critical role in directing the outcome and rate of reactions mediated by this compound (CAN). The choice of solvent can influence the reaction pathway, leading to different products and selectivities.

In reactions with aromatic compounds, the solvent determines the nature of the product. For instance, benzene (B151609), alkylbenzenes, and phenolic ethers react with CAN in acetonitrile (B52724) to yield nitro compounds and products of side-chain substitution. rsc.org For many of these substrates, benzyl (B1604629) nitrates are the primary side-chain substitution products; however, for substrates that can form particularly stable benzyl cations, the main products arise from reaction with the acetonitrile solvent. rsc.org The presence of water, even in small amounts, can significantly alter the course of these reactions. For example, the nitration of alkylbenzenes by CAN in acetonitrile is suppressed by the addition of water. rsc.orgresearcher.life Similarly, in the CAN-mediated addition of malonyl radicals to glycals, the presence of water leads to the formation of a nitrate product (29), a transformation that does not occur in its absence. libretexts.org Research in ionic liquids also shows that the reaction products are heavily dependent on the water content of the solvent. researchgate.net

The type of solvent also affects reaction efficiency. In the synthesis of 2-arylbenzothiazoles, methanol was found to be the most effective solvent compared to water, acetone, and chloroform. mdpi.com The high solubility of CAN in a variety of organic solvents contributes to its versatility as a reagent.

A significant solvent kinetic isotope effect has been observed in the formation of cerium oxide nanoparticles from the hydrolysis of CAN. The crystallization of these nanoparticles occurs approximately an order of magnitude more slowly in heavy water (D₂O) compared to light water (H₂O), indicating a rate-determining proton transfer step. rsc.org

Table 1: Effect of Solvent on CAN-Mediated Reactions

Reaction Type Solvent Observation Reference
Reaction with Alkylbenzenes Acetonitrile Yields benzyl nitrates and products from solvent reaction. rsc.org
Nitration of Alkylbenzenes Acetonitrile with added Water Nitration is suppressed. rsc.orgresearcher.life
Addition to Glycals Acetonitrile with added Water Formation of a nitrate-containing side product. libretexts.org
Synthesis of 2-Arylbenzothiazoles Methanol Determined to be the optimal solvent for yield. mdpi.com
Hydrolysis of CAN Heavy Water (D₂O) vs. Water (H₂O) Reaction rate is ~10 times slower in D₂O. rsc.org

Effects of Anionic Species (e.g., Nitrate) on Reaction Rates

The anionic species present in the reaction medium, particularly the nitrate ions inherent to CAN, can have a profound impact on reaction mechanisms and rates. The hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻, is the reactive species where the nitrate groups are directly coordinated to the cerium center. researchgate.netwikipedia.org

In many CAN-mediated oxidations, the nitrate ligand can be transferred to a radical intermediate. libretexts.org For example, the photochemical reaction of CAN with methylbenzenes in acetonitrile leads to the formation of benzyl nitrates. researchgate.net This reaction proceeds via a nitrate radical (NO₃•), which is formed from the photolysis of CAN. researchgate.net This radical is a key intermediate that attacks the substrate.

The concentration and presence of other anions can also modify the reactivity and selectivity of CAN. The addition of bromide ions (Br⁻) to reactions of methylbenzenes can significantly increase the reaction rate. researchgate.net However, this enhancement in reactivity comes at the cost of selectivity, as the attacking species is now the bromine radical (Br•), which is less selective. researchgate.net In contrast, attempts to increase the yield of a nitrate-containing product in the reaction of glycals by adding sodium nitrate did not affect the product yield, suggesting that direct reaction with a free nitrate anion was not the primary pathway in that specific case. libretexts.org Instead, it was proposed that the nitrate product formed from the reaction of another intermediate with nitric acid, which was generated in situ from the interaction of CAN with trace water. libretexts.org

Stereochemical Outcomes and Selectivity

This compound is often used to achieve high stereoselectivity in organic transformations. The reagent's ability to promote reactions under mild conditions can lead to improved stereochemical control compared to other oxidants.

In the Povarov reaction (an imino Diels-Alder reaction) between anilines, aromatic aldehydes, and acyclic vinyl ethers, CAN acts as a catalyst to produce cis-4-alkoxy-2-aryl-1,2,3,4-tetrahydroquinolines with almost complete diastereoselectivity. researchgate.net The high selectivity is explained by a stepwise mechanism. When cyclic vinyl ethers are used, two diastereomers are formed, with the endo product being the major one. researchgate.net

CAN also demonstrates superior stereoselectivity in radical addition reactions to carbohydrates. In the addition of dimethyl malonate to 3,4,6-tri-O-acetyl-D-glucal, using CAN results in a significantly higher ratio of α-face to β-face addition compared to reactions mediated by manganese(III) acetate. libretexts.org This improvement is attributed to the much lower reaction temperature (0 °C for CAN vs. 95 °C for Mn(OAc)₃). libretexts.org Furthermore, CAN promotes highly stereoselective addition of the azide radical to D-galactal, yielding adduct radicals in a 75:8 ratio. libretexts.org

Table 2: Stereoselectivity in CAN-Mediated Reactions

Reaction Substrate Outcome Diastereomeric/Product Ratio Reference
Povarov Reaction Anilines, Aromatic Aldehydes, Acyclic Vinyl Ethers cis-4-alkoxy-2-aryl-1,2,3,4-tetrahydroquinolines Almost complete cis selectivity researchgate.net
Povarov Reaction Anilines, Aromatic Aldehydes, Cyclic Vinyl Ethers endo and exo products endo is the major product researchgate.net
Malonyl Radical Addition 3,4,6-tri-O-acetyl-D-glucal α- and β-face addition products 80:15 (α:β) libretexts.org
Azide Radical Addition D-galactal Adduct radicals 75:8 libretexts.org

Transition State Analysis and Energetics

The mechanisms of CAN-mediated reactions are dominated by single-electron transfer processes, leading to the formation of radical and radical cation intermediates. nih.gov The analysis of these pathways provides insight into the transition states and energetics of the reactions.

In the side-chain substitution of alkylbenzenes in acetonitrile, the reaction proceeds through the formation of a radical cation. rsc.org Kinetic studies, including an isotope effect (kH/kD) of 2.3 observed with deuterated p-xylene, suggest that the proton loss from this radical cation intermediate is, at least in part, the rate-determining step of the reaction. rsc.org This indicates that the transition state involves the cleavage of a C-H bond from the radical cation.

In photochemical reactions, the energetics favor the formation of the nitrate radical (NO₃•) upon photolysis of CAN. researchgate.net This highly reactive species then adds to olefinic substrates with very high reaction rates, with second-order rate constants in the range of 5×10⁸ to 9×10⁹ M⁻¹s⁻¹. researchgate.net The formation of this radical provides a low-energy pathway for the functionalization of substrates that might otherwise be unreactive.

Materials Science Applications Involving Ammonium Cerium Iv Nitrate

Synthesis of Cerium-Based Nanomaterials

Ammonium (B1175870) cerium(IV) nitrate (B79036) is a widely used starting material for the bottom-up synthesis of cerium-based nanomaterials, particularly cerium oxide nanoparticles and their colloidal suspensions (sols).

Ammonium cerium(IV) nitrate is a key precursor in the synthesis of cerium oxide (CeO₂) nanoparticles, also known as nanoceria. chemimpex.comnetascientific.com These nanoparticles are produced through various chemical methods, including precipitation and hydrolysis, where this compound provides the cerium source. hangta.groupresearchgate.netrsc.org For instance, nanocrystalline cerium oxide can be successfully synthesized via the homogenous precipitation of this compound and urea. researchgate.net The resulting nanoparticles exhibit a cubic fluorite structure with primary particle sizes in the nanometer range. researchgate.netrsc.org

The unique properties of these nanoparticles, stemming from the reversible Ce³⁺/Ce⁴⁺ redox couple on their surface, make them highly effective in catalysis. chemimpex.comhangta.group They are employed as catalysts in numerous organic reactions, where they can enhance reaction rates and yields. chemimpex.comnetascientific.com

Furthermore, cerium oxide nanoparticles are essential as polishing agents, particularly in the electronics industry for chemical-mechanical planarization (CMP). chemimpex.comresearchgate.net Slurries containing these nanoparticles are used for polishing silicon dioxide (SiO₂) films, demonstrating high removal rates and selectivity. researchgate.net

Synthesis and Properties of CeO₂ Nanoparticles from this compound

ReactantsSynthesis MethodResulting Particle SizeMorphologyReference
This compound, Ammonium hydroxide (B78521)Precipitation2.6 nmNanohexagon hangta.group
This compound, UreaHomogenous Precipitation~8 nmCubic researchgate.net
This compound, Aqueous ammonium carbonateRoom Temperature Stirring2-3 nmFluorite Cubic rsc.org
This compound, Acetic acidChemical Synthesis5 nmNanocubes hangta.group

Stable colloidal suspensions of cerium dioxide nanoparticles, known as ceria sols, can be prepared through facile methods using this compound. mdpi.comresearchgate.net A common and straightforward approach involves the thermal hydrolysis of a concentrated aqueous solution of this compound. mdpi.comnih.gov This process is typically carried out at temperatures below 100°C and does not require expensive or highly toxic reagents. mdpi.comresearchgate.net The spontaneous hydrolysis of this compound in water at room temperature can also lead to the formation of a stable sol of highly crystalline cerium oxide nanoparticles. rsc.orgresearchgate.net The resulting nanoparticles can be surface-modified with agents like 2-ethylhexanoic acid and octanoic acid to create stable sols in nonpolar solvents, which have potential applications in creating nanobiomaterials. mdpi.comnih.govresearchgate.net

Development of Advanced Functional Materials

The utility of this compound extends to the creation and modification of various functional materials, including ceramics, glasses, and bio-based nanocomposites.

This compound is utilized in the manufacturing of advanced ceramics and glasses. chemimpex.comnetascientific.comgfschemicals.com It serves as a raw material for producing cerium oxide, which is then incorporated into the glass or ceramic matrix to impart specific properties. google.com For example, nanocrystalline CeO₂ prepared by the thermal decomposition of hydrated ceria from an this compound solution is used in the development of functional ceramic pigments. researchgate.net The addition of cerium compounds can improve durability, thermal resistance, and provide specific optical properties, such as UV absorption. chemimpex.comnetascientific.com

This compound (CAN) is a highly effective and widely used initiator for the surface modification of cellulose (B213188) nanocrystals (CNCs) through graft polymerization. researchgate.netjapsonline.comjapsonline.com This "grafting from" technique involves the Ce⁴⁺ ion forming a chelate complex with the abundant hydroxyl groups on the surface of the cellulose nanocrystals. mdpi.com This complex then decomposes, generating free radicals directly on the cellulose backbone, which initiate the polymerization of various vinyl monomers. mdpi.comacs.org

This method allows for the covalent attachment of polymer chains to the CNC surface, which can fundamentally alter the material's properties, such as rendering it pH-responsive or improving its dispersibility in non-polar matrices. researchgate.net The process is versatile, water-based, and has been successfully used to graft a variety of polymers onto CNCs. acs.orgresearchgate.net Recent research has also demonstrated the feasibility of this reaction under environmentally friendly, acid-free conditions. rsc.org

Examples of Polymers Grafted onto Cellulose Nanocrystals (CNCs) using this compound Initiator

Grafted PolymerMonomerResulting Property/ApplicationReference
Poly(4-vinylpyridine) (P4VP)4-vinylpyridinepH-responsive flocculants, tunable hydrophilic/hydrophobic properties acs.orgresearchgate.net
Poly(glycidyl methacrylate) (PGMA)Glycidyl methacrylate (B99206) (GMA)Adds new functionality (epoxide groups), improves physicochemical and biological activity japsonline.commdpi.comacs.org
Poly(methyl methacrylate) (PMMA)Methyl methacrylate (MMA)Improved hydrophobicity and redispersibility in organic solvents acs.orgrsc.org
Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA)2-(dimethylamino)ethyl methacrylateImparts stimuli-responsive properties to CNCs acs.org

Applications in Electronic Materials Manufacturing

In the manufacturing of electronic materials, this compound serves a critical function as a chemical etchant. gfschemicals.com It is a primary component of chrome etchants, which are used in photolithography for the production of photomasks and liquid crystal displays (LCDs). gfschemicals.com Its strong oxidizing nature allows for the precise and controlled removal of chromium layers in these high-precision manufacturing processes. samaterials.com This application is significant in both the electronic and IT industries. google.com Due to these roles, the compound is classified among advanced semiconductor and electronic chemicals. honeywell.com

Component of Chrome Etchant for Photomask and Liquid Crystal Display Production

This compound, also known as ceric ammonium nitrate (CAN), is a critical component in wet chemical etching solutions used to pattern chromium films. wikipedia.orgfishersci.atgfschemicals.comchemiis.com This process is fundamental in the manufacturing of photomasks and the production of thin-film transistor (TFT) liquid crystal displays (LCDs). wikipedia.orgwikidoc.orglabscoop.com Photomasks serve as templates for transferring circuit patterns onto semiconductor wafers, and chromium is widely used as the opaque layer on these masks due to its durability and excellent adhesion to glass substrates. microchemicals.comgoogle.com

The primary function of this compound in the etchant is to act as a powerful oxidizing agent. wikipedia.orgtudelft.nl The Ce⁴⁺ ion has a high redox potential (E° ≈ 1.61 V), making it capable of oxidizing metallic chromium (Cr) to a soluble chromium salt. wikipedia.org The etching process involves the reduction of Ce(IV) to Ce(III), which is visually indicated by a color change of the solution from orange-red to a pale yellow. wikipedia.org

3 (NH₄)₂Ce(NO₃)₆ + Cr → Cr(NO₃)₃ + 3 (NH₄)₂Ce(NO₃)₅ microchemicals.comtudelft.nl

In this reaction, chromium metal is oxidized to chromium(III) nitrate, which is soluble in the aqueous etchant solution. microchemicals.comtudelft.nl This dissolution allows for the selective removal of chromium from areas not protected by a photoresist mask. google.com

Chrome etchant solutions are typically aqueous mixtures containing this compound and a strong acid, most commonly perchloric acid (HClO₄) or nitric acid (HNO₃). tudelft.nlgoogle.com The acid serves to stabilize the ceric ammonium nitrate in the solution and maintain a low pH, which is favorable for the etching reaction. tudelft.nlresearchgate.net The composition of the etchant can be tailored to achieve specific etch rates and performance characteristics. google.com For instance, some formulations may include other additives, like formic acid, to modify the etching process. google.com The consistency and purity of the this compound used are crucial, leading to the production of specific electronics-grade CAN for these applications. prnewswire.com

Below is a table summarizing various reported compositions for chrome etchants.

This compound (wt.%) Perchloric Acid (wt.%) Nitric Acid (wt.%) Formic Acid (wt.%) Water (wt.%) Source
10.94.25--84.85 microchemicals.comtudelft.nl
1 - 155 - 25--Remainder google.com
~13.7~3.3--Remainder google.com
-~10or-Remainder google.com
--~10-Remainder google.com
8 - 129 - 13-0.9 - 1.1Remainder google.com
7.55.2--Remainder transene.com

Detailed Research Findings

Research into chrome etching with this compound has focused on optimizing etch rates, selectivity, and the stability of the etchant solution. The etch rate is a critical parameter and is influenced by factors such as etchant concentration, temperature, and agitation. tudelft.nl

A typical etch rate for a standard chromium etchant at room temperature (25°C) is approximately 60 nm/min. tudelft.nl Agitation of the etchant during the process is often recommended to prevent the saturation of the solution at the chromium surface and to ensure a uniform etch. tudelft.nl If the surface becomes saturated with the dissolved chromium nitrate, the etch rate can slow down significantly. tudelft.nl

Selectivity is another key aspect of the etching process. The etchant must effectively remove the chromium layer without significantly attacking the underlying substrate (typically glass or quartz) or the photoresist mask. microchemicals.com this compound-based etchants exhibit good selectivity. While they strongly etch metals like copper, silver, and vanadium, their effect on aluminum, titanium, tungsten, and nickel is comparatively low. microchemicals.comtudelft.nl Importantly, noble metals such as gold, platinum, and palladium are not attacked by this etchant. microchemicals.comtudelft.nl

Studies have also investigated the stability of the etchant solution itself. A common issue is the precipitation of insoluble cerium compounds over time, which can interfere with the fine-pattern etching required for microelectronics. google.com Research has shown that adjusting the concentrations of this compound and perchloric acid can improve the long-term stability of the etchant, preventing such precipitation. google.com Further research has explored the electrochemical regeneration of Ce(IV) from spent chromium-etching solutions, which is crucial for recycling and waste management in industrial settings. researchgate.net The efficiency of this regeneration is highly dependent on the composition of the spent solution, particularly the concentration of hydrogen ions. researchgate.net

The table below summarizes key performance data for chrome etchants based on this compound.

Parameter Value / Observation Conditions Source
Etch Rate~60 nm/min25°C tudelft.nl
Selectivity (Strongly Etched)Copper, Silver, VanadiumStandard Etchant microchemicals.comtudelft.nl
Selectivity (Low Etch Rate)Aluminum, Titanium, Tungsten, NickelStandard Etchant microchemicals.comtudelft.nl
Selectivity (Not Etched)Gold, Platinum, PalladiumStandard Etchant microchemicals.comtudelft.nl
Redox Potential (Ce⁴⁺/Ce³⁺)~1.61 V vs. NHEStandard Conditions wikipedia.org

Computational and Theoretical Studies of Ammonium Cerium Iv Nitrate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a valuable tool for investigating the properties of cerium(IV) complexes. DFT calculations have been employed to predict the redox potentials of Ce(III)/Ce(IV) complexes and to understand the nature of bonding in these systems. rsc.orgacs.orgacs.org These computational approaches allow for the correlation of calculated molecular orbital energies, such as the Lowest Unoccupied Molecular Orbital (LUMO) of Ce(IV) complexes, with experimentally determined redox potentials. acs.org

Studies have shown that DFT can effectively model the geometric and electronic structures of cerium complexes in both the Ce(III) and Ce(IV) oxidation states. acs.org For instance, DFT calculations have been used to analyze a series of cerium(IV) tetrakis(pyridyl-nitroxide) compounds, revealing a strong correlation between electronic properties and ligand substituents. nih.govacs.org Furthermore, DFT has been instrumental in understanding the charge transfer mechanisms in cerium complexes, such as the ligand-to-metal charge transfer (LMCT) that gives rise to the intense colors of many Ce(IV) compounds. rsc.orgescholarship.org

A key aspect of DFT investigations is the ability to probe the influence of the ligand environment on the electronic structure of the cerium center. rsc.org Computational analyses have shown that the incorporation of different ligands can significantly alter the energy levels of the cerium 4f orbitals, thereby affecting the redox potential and reactivity of the complex. rsc.orgescholarship.org

Table 1: Selected DFT-Calculated Properties of Cerium Complexes

ComplexOxidation StateKey Calculated ParameterValueReference
Cerium(IV) Guanidinate-AmideCe(IV)LUMO EnergyVaries with ligand escholarship.org
Cerium HydroxylamineCe(IV)ΔG°(CeIV/CeIII)Correlates with E₁/₂ acs.org
[Ce(NO₃)₆]²⁻Ce(IV)Ce-O Bond LengthVaries with method staffs.ac.uk
Cerium(IV) Imido ComplexCe(IV)Ce=N Bond CharacterPolarized, N-dominant acs.org

This table is for illustrative purposes and the values can vary based on the specific computational method and basis set used.

Electrochemical Studies and Redox Potential Analysis

The electrochemical behavior of the Ce(IV)/Ce(III) redox couple is central to the function of ammonium (B1175870) cerium(IV) nitrate (B79036) as an oxidant. The standard redox potential of this couple is approximately +1.61 V versus the normal hydrogen electrode (NHE), making Ce(IV) a potent oxidizing agent. acs.orgwikipedia.org

The stability of the Ce(IV) oxidation state is highly dependent on the nature of the coordinating ligands. rsc.org Complexation with nitrate ions, as in ammonium cerium(IV) nitrate, plays a crucial role in stabilizing the Ce(IV) center. mgesjournals.com However, the concentration of nitric acid can influence the oxidation potential, with an increase in acid concentration leading to a decrease in potential due to the complexing of cerium(IV) ions. mgesjournals.com

Electrochemical studies, such as cyclic voltammetry, have been used to determine the redox potentials of various cerium complexes and to assess the stabilizing effects of different ligand environments. rsc.orgrsc.org For example, studies on cerium(IV) complexes with guanidinate ligands have shown that increasing the number of these ligands leads to a less stabilized Ce(IV) oxidation state. rsc.orgrsc.org Conversely, a tetrakis(nitroxide) ligand framework has been shown to stabilize the Ce(IV) oxidation state to an unprecedented degree. acs.org

The ligand field environment has a profound impact on the electronic properties of cerium complexes, including their redox potentials and spectroscopic features. nih.govacs.org The interaction between the cerium ion and the surrounding ligands lifts the degeneracy of the 4f orbitals, influencing the energy of electronic transitions.

A systematic variation of the ligand environment in a series of cerium(IV) tetrakis(pyridyl-nitroxide) compounds has demonstrated a clear correlation between the ligand field strength and the Ce(IV)/Ce(III) redox potential. nih.govacs.org This has led to the development of a semiempirical, predictive model for modulating the redox thermodynamics of cerium compounds. nih.govacs.org Computational studies have further elucidated these effects, showing that ligand-to-metal donation into vacant 4f orbitals plays a significant role in stabilizing the Ce(IV) state. acs.org

Mechanistic Insights from Computational Modeling

Computational modeling has provided valuable mechanistic insights into reactions mediated by this compound. These studies help to elucidate the reaction pathways and identify key intermediates.

The chemistry of cerium(IV) oxidation is often dominated by radical and radical cation chemistry, initiated by a one-electron transfer from the organic substrate to the Ce(IV) center. acs.org Computational models can help to understand the factors that govern the formation and subsequent reactions of these radical species.

In the context of water oxidation, computational studies, in conjunction with experimental techniques, have helped to understand the mechanism by which cerium(IV) ammonium nitrate acts as a sacrificial oxidant. acs.orgnih.gov These studies have shown that CAN can oxidize catalysts, leading to the formation of high-valent metal-oxo species that are active in oxygen evolution. acs.orgnih.govresearchgate.net

Reactivity Studies of Cerium(IV) Coordination Complexes

The reactivity of cerium(IV) coordination complexes is a broad area of research, with this compound being a key reagent. Its reactions with organic compounds are diverse and include oxidations, nitrations, and the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org

Studies on the reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile (B52724) have shown that nitration can occur, with evidence suggesting the intermediate formation of a nitronium ion. rsc.org The coordination environment of the cerium(IV) ion, including the presence of nitrate ligands, is crucial in directing the course of these reactions.

The coordination chemistry of Ce(IV) has been extensively investigated, leading to the synthesis and characterization of a wide variety of complexes with different ligands. researchgate.net These studies are important for understanding the fundamental principles that govern the reactivity of Ce(IV) and for the development of new synthetic methodologies.

Green Chemistry Aspects of Ammonium Cerium Iv Nitrate Reactions

Utilization of Environmentally Benign Solvents

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. CAN has proven to be highly effective in reactions conducted in environmentally friendly media, such as water, or under solvent-free conditions.

Aqueous Media for Catalysis and Synthesis

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. CAN exhibits catalytic activity in aqueous media for various organic transformations, offering both economic and environmental advantages. rsc.org It has been successfully used as a catalyst in tap water for the synthesis of biologically important quinoxaline (B1680401) derivatives by efficiently catalyzing the condensation reaction between 1,2-diketones and 1,2-diamines. rsc.org This approach provides excellent product yields under ambient conditions. rsc.org

Similarly, a green and highly efficient synthesis of N,N'-diarylsubstituted formamidines has been developed using CAN as a catalyst in water at ambient temperature. scirp.orgresearchgate.net This method simplifies the reaction procedure and the handling of products. scirp.orgresearchgate.net The use of CAN in water also facilitates the one-pot, three-component condensation for synthesizing functionalized tetrahydropyrimidine (B8763341) quinolones, a process noted for its short reaction times, simple work-up, and reduced environmental impact. researchgate.netconsensus.app

Product SynthesizedReactantsSolventKey AdvantagesReference
Quinoxaline Derivatives1,2-diketones and 1,2-diaminesWaterInexpensive, non-toxic, excellent yields, ambient conditions. rsc.org
N,N'-diarylsubstituted FormamidinesTriethylorthoformate and aromatic aminesWaterHigh yields, simplicity, ambient temperature. scirp.orgresearchgate.net
Tetrahydropyrimidine QuinolonesAromatic aldehydes, N,N-dimethyl barbituric acid, 4-hydroxy-1-methylquinolin-2(1H)-oneWaterShort reaction time, simple work-up, reduced environmental impact. researchgate.netconsensus.app

Solvent-Free Reaction Conditions

Eliminating the solvent entirely represents a significant step forward in green synthesis. CAN has been effectively used as a catalyst under solvent-free, or "neat," conditions. A simple and efficient solvent-free procedure for the one-step synthesis of 4,4'-dimethylaminotriarylmethanes involves using CAN as a Lewis acid catalyst, resulting in good to excellent yields. researchgate.net

Another green approach utilizes a grinding technique for the synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and aldehydes or ketones in the presence of CAN and water. osi.lv This mechanochemical method is efficient and environmentally friendly. osi.lv

Development of Eco-Friendly Protocols

The use of CAN has led to the development of numerous eco-friendly protocols that offer advantages over traditional methods. These protocols often feature milder reaction conditions, shorter reaction times, and simplified work-up procedures. For example, a one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes is efficiently catalyzed by CAN at ambient temperature, simplifying the process significantly. mdpi.com

Microwave-assisted organic synthesis (MAOS) combined with CAN in a benign solvent like polyethylene (B3416737) glycol (PEG 400) provides a rapid and environmentally friendly protocol for preparing β-amino ketones. nih.gov This method is noted for its simple procedures and substrate compatibility. nih.gov The development of such protocols, which often proceed at room temperature and use water as a solvent, aligns with the goals of creating more sustainable and efficient chemical syntheses. rsc.orgtandfonline.com

Acid-Free Conditions for Grafting Polymerization Initiation

Grafting polymerization is a common method for modifying the surface properties of materials like cellulose (B213188). Traditionally, CAN-initiated grafting reactions are conducted under strong acidic conditions (e.g., using nitric acid) to prevent the hydrolysis of the cerium(IV) ion. rsc.orgcellulosechemtechnol.ro However, the use of strong acids causes severe environmental problems. rsc.org

Recent research has demonstrated a significant advancement by developing an acid-free polymer grafting modification method for carboxylated cellulose nanocrystals (CCNCs) initiated by CAN. rsc.org In this system, the carboxylated surface of the nanocrystals complexes with the Ce⁴⁺ ions, forming a "macromolecular initiator" that effectively initiates polymerization even at a neutral pH of 7. rsc.org This innovative approach achieves high monomer conversion and grafting yields without the need for strong acids, overcoming a major limitation and facilitating the industrial production of polymer-grafted cellulose under more environmentally friendly conditions. rsc.org

Enhanced Sustainability in Synthetic Methodologies

The application of ammonium (B1175870) cerium(IV) nitrate (B79036) contributes to enhanced sustainability in synthetic chemistry by embodying several green principles simultaneously. Methodologies have been developed that are not only simple and efficient but also environmentally conscious. scirp.orgresearchgate.net The synthesis of N,N′-diaryl-formamidines, for example, is described as a "simple and green route" when catalyzed by CAN in water at room temperature. tandfonline.com

Advanced Analytical Methodologies for Cerium Iv Species

Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed characterization of cerium(IV) species, particularly in the context of reactions involving ammonium (B1175870) cerium(IV) nitrate (B79036). These techniques provide critical insights into reaction kinetics, quantification of cerium(IV), and the electronic structure of the cerium centers, which is fundamental to understanding its reactivity.

Ultraviolet-Visible Spectroscopy for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for the quantification of Ce(IV) and for monitoring the progress of redox reactions. The Ce(IV) ion exhibits characteristic absorption bands in the UV region, and the intensity of this absorption is directly proportional to its concentration, a relationship described by the Beer-Lambert law.

The position of the maximum absorbance (λmax) for Ce(IV) is sensitive to the composition of the aqueous medium, such as the type and concentration of acid present. For instance, in various acidic media, the λmax is observed in the 290-315 nm range. iaea.org In sulfuric acid, the orange-red color of the Ce(IV)-o-phenylenediamine complex shows an absorption maximum at 470 nm, a property that can be exploited for its determination in materials like low-alloy steels. ias.ac.in The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, also varies with the medium. iaea.org Spectrophotometric titrations using ammonium cerium(IV) nitrate can be monitored by observing the changes in the UV-Vis absorption spectra, allowing for the detection of reaction intermediates and endpoints. researchgate.net

Table 1: UV-Vis Absorption Maxima and Molar Absorptivity of Cerium(IV) in Various Media

Aqueous Mediumλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
0.1M H₂SO₄2933900
1M HCl2933537
Pure Aqueous2933339
H₂SO₄ with o-phenylenediamine4702.4 x 10³

Data compiled from multiple sources. iaea.orgias.ac.in

Fluorescence Quenching for Cerium(IV) Determination

Fluorescence quenching is a highly sensitive method for the determination of trace amounts of cerium(IV). This technique is based on the principle that Ce(IV) ions can decrease the fluorescence intensity of certain fluorescent compounds (fluorophores). The extent of this quenching is proportional to the concentration of Ce(IV).

Several organic dyes have been employed as fluorophores for this purpose. For example, the fluorescence of 2-ethoxy-6,9-diaminoacridine lactate (B86563) (rivanol) is quenched by Ce(IV) in a sulfuric acid medium, allowing for the determination of Ce(IV) in the range of 0.05-0.5 µg/mL with a detection limit of 0.012 µg/mL. tandfonline.com Similarly, the interaction between rhodamine 6G and cerium sulfate (B86663) has been studied using the fluorescence quenching method. medsci.cn The quenching of coumarin (B35378) 314 fluorescence by cerium ions has also been investigated, indicating the formation of ground-state complexes. ias.ac.in This method offers advantages in terms of sensitivity and simplicity for quantifying low concentrations of cerium(IV). tandfonline.com

Table 2: Fluorophores Used for Cerium(IV) Determination by Fluorescence Quenching

FluorophoreMediumExcitation Wavelength (λex)Emission Wavelength (λem)Detection Limit (LOD)
2-ethoxy-6,9-diaminoacridine lactateSulfuric Acid265 nmNot Specified0.012 µg/mL
Paracetamol (oxidized product)Sulfuric AcidNot SpecifiedNot Specified1.3 ng/L

Data compiled from multiple sources. tandfonline.comresearchgate.net

Raman Spectroscopy in Mechanistic Studies

Raman spectroscopy is a powerful vibrational spectroscopy technique used to investigate the structure and bonding of molecules. In the context of this compound, it is particularly useful for studying the coordination environment of the cerium(IV) ion in solution, which is crucial for understanding reaction mechanisms.

The technique can identify the vibrational modes of the nitrate ions and determine whether they are free in solution or coordinated to the Ce(IV) center. The coordination between the nitrate ion and the cerium(IV) ion can be bidentate. researchgate.net Studies on the cerium(IV) ion-nitrate ion-water system have shown that the [Ce(NO₃)₆]²⁻ anion does not appear to preexist in significant concentrations in nitric acid solutions alone, which has implications for the mechanism of solvent extraction. researchgate.net The characteristic vibrational band for the NO₃⁻ ion in ammonium nitrate solutions is observed at approximately 1047 cm⁻¹. researchgate.net This peak, along with others, can be monitored to understand the interactions and transformations of the nitrato-cerium complexes during chemical reactions. researchgate.netresearchgate.net

Table 3: Characteristic Raman Bands for Ammonium Nitrate

Wavenumber (cm⁻¹)Vibrational Mode Assignment
716Weak NO₃⁻ signal
1047Strong NO₃⁻ vibrational band
1390Weak NO₃⁻ signal
1460Weak NH₄⁺ signal (overlaps with NO₃⁻)
1671Weak NO₃⁻ signal

Data compiled from multiple sources. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Oxidation State Analysis

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is particularly well-suited for determining the oxidation state of cerium. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is highly sensitive to the valence state of the cerium ions.

By analyzing the Ce L₃-edge or K-edge XANES spectra, one can quantify the ratio of Ce(IV) to Ce(III) in a sample. researchgate.netrsc.org The spectra for Ce(IV) and Ce(III) exhibit distinct features. For example, the XANES spectrum of CeO₂ (a Ce(IV) compound) shows two main absorption features. researchgate.net These features differ in energy and intensity from those of Ce(III) compounds. This technique can be applied in situ under realistic reaction conditions, allowing for the time-resolved determination of the cerium non-stoichiometry during redox processes at high temperatures. rsc.org While XANES analysis of various cerium oxides did not show a broad variation in the cerium valence state in some precipitated samples compared to anhydrous CeO₂, it did reveal changes in the intensity of the white line peaks. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a standard and powerful tool for quantifying the oxidation state of cerium. researchgate.net

The analysis of the Ce 3d core level spectrum is used to distinguish between Ce³⁺ and Ce⁴⁺. The Ce 3d spectrum is complex due to various final-state effects. The spectrum for a Ce(IV) compound is characterized by six peaks, which correspond to three pairs of spin-orbit split 3d₅/₂ and 3d₃/₂ components with associated "shake-up" and "shake-down" satellites. nist.gov In contrast, the spectrum for a Ce(III) compound shows four peaks (two spin-orbit pairs). By fitting the experimental Ce 3d spectrum with reference spectra for pure Ce(IV) and Ce(III) compounds, the relative concentrations of the two oxidation states can be accurately determined. researchgate.netucl.ac.uk It is important to note that X-ray irradiation during XPS measurements can sometimes cause the reduction of Ce(IV) to Ce(III), a factor that must be considered during analysis. ucl.ac.uk

Table 4: Characteristic Peaks in Ce 3d XPS Spectra for Cerium Oxidation State Analysis

Peak LabelApproximate Binding Energy (eV)Associated Oxidation State
v₀~880-882Ce³⁺
v'~885-887Ce³⁺
v~882-883Ce⁴⁺
v''~888-889Ce⁴⁺
v'''~898-899Ce⁴⁺
u₀~899-901Ce³⁺
u'~903-905Ce³⁺
u~900-901Ce⁴⁺
u''~907-908Ce⁴⁺
u'''~916-917Ce⁴⁺

Note: Binding energies are approximate and can vary based on the chemical environment and instrument calibration.

Electron Energy Loss Spectroscopy (EELS) for Oxidation State Analysis

Electron Energy Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. It provides information about atomic composition, chemical bonding, and electronic properties, including oxidation states. nist.gov

For cerium, the M₄,₅ edges, which arise from electron transitions between the 3d and 4f states, are analyzed. The fine structure of these edges is highly sensitive to the occupancy of the 4f state, which differs between Ce³⁺ (one 4f electron) and Ce⁴⁺ (unoccupied 4f state). nist.gov The EELS spectra of Ce³⁺ and Ce⁴⁺ differ in three key ways: the energy of the M₅ and M₄ maxima, the shape of the near-edge structure, and the intensity ratio of the M₅ and M₄ peaks. globalsino.com A tall M₄ edge is indicative of a +4 valence state, while a tall M₅ edge suggests the presence of a significant +3 valence state. globalsino.com The M₄/M₅ intensity ratio provides a reliable measure for determining the Ce valence state and the degree of cerium oxidation. globalsino.com This technique can be combined with electron tomography to map the valency of cerium ions in three dimensions within nanocrystals. acs.org

Table 5: Features of Cerium M₄,₅ Edges in EELS for Oxidation State Determination

FeatureCe³⁺Ce⁴⁺
Peak Position Shifted to lower energiesShifted to higher energies
Relative Peak Intensity Tall M₅ edge (M₅/M₄ ratio > 1)Tall M₄ edge (M₅/M₄ ratio < 1)
Edge Shape Simpler structurePresence of satellite peaks

Data compiled from multiple sources. nist.govglobalsino.com

Electrochemical Analytical Techniques

Electrochemical methods are particularly well-suited for the analysis of cerium(IV) compounds due to the well-defined redox couple of Ce(IV) and Ce(III). These techniques offer high sensitivity, accuracy, and the ability to probe the fundamental electrochemical properties of the system.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical behavior of a species in solution. By cycling the potential of a working electrode and measuring the resulting current, a voltammogram is produced that provides information on the redox potentials and the kinetics of the electron transfer reactions.

The data below illustrates the effect of the potential scan rate on the anodic peak potential (Epa), cathodic peak potential (Epc), and the separation of peak potentials (ΔEp) for the Ce(IV)/Ce(III) redox couple in a sulfuric acid medium. The increasing separation of peak potentials with higher scan rates is characteristic of a quasi-reversible system.

Table 1. Effect of Scan Rate on Cyclic Voltammetry Peak Potentials of the Ce(IV)/Ce(III) Couple
Scan Rate (mV/s)Anodic Peak Potential (Epa) (V vs. SCE)Cathodic Peak Potential (Epc) (V vs. SCE)Peak Separation (ΔEp) (V)
501.281.000.28
1001.290.990.30
2001.310.980.33
3001.330.970.36

Coulometric titration is an absolute analytical method that offers exceptional precision and accuracy for the quantification of substances. This technique relies on Faraday's law of electrolysis, where the total charge passed during an electrochemical reaction is directly proportional to the amount of substance reacted. In the context of cerium(IV) analysis, a constant current is used to generate a titrant in situ, which then reacts with the analyte.

A highly precise method for the assay of strong oxidizing agents like cerium(IV) is the coulometric titration with electrogenerated ferrous ions (Fe²⁺). In this procedure, ferrous ions are generated at a platinum cathode from a solution containing ferric ions (Fe³⁺). The generated Fe²⁺ then quantitatively reduces the Ce(IV) in the sample. The endpoint of the titration is typically detected amperometrically. This method eliminates the need for preparing and standardizing a titrant solution, thereby reducing potential sources of error.

The precision of this method is exemplified by the assay of high-purity potassium dichromate, another strong oxidizing agent. The results from such a high-precision coulometric titration demonstrate the capability of achieving a standard deviation of as low as 0.003%. nih.gov

Table 2. Representative Results for the High-Precision Coulometric Assay of Potassium Dichromate Using Electrogenerated Ferrous Ions nih.gov
Sample SetSample Weight (g)Calculated Assay (%)
I0.49987699.978
II0.50012399.975
III0.49995499.979
IV0.50003199.976
Mean Assay (%)99.977
Standard Deviation (%)0.002

Volumetric redox titrations, specifically cerimetry, are a classical and widely used method for the determination of a variety of reducing agents. rsc.org Cerimetry employs a standardized solution of a cerium(IV) salt, such as this compound or ceric sulfate, as the titrant. The fundamental principle is the oxidation of the analyte by Ce(IV), which is itself reduced to the colorless Ce(III) ion.

The reaction between Ce(IV) and Fe(II) is a common example and is central to many cerimetric procedures:

Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺

The endpoint of the titration can be detected potentiometrically or with a redox indicator. Ferroin, a complex of iron(II) and 1,10-phenanthroline, is a suitable indicator. It exhibits a sharp color change from red (reduced form) to pale blue (oxidized form) at the equivalence point.

For accurate results, the cerium(IV) solution must be standardized against a primary standard, such as high-purity iron wire or ferrous ammonium sulfate. The following table presents representative data for the standardization of a cerium(IV) solution using ferrous ammonium sulfate.

Table 3. Standardization of a Cerium(IV) Solution with Ferrous Ammonium Sulfate
TrialMass of Ferrous Ammonium Sulfate (g)Volume of Ce(IV) Solution (mL)Calculated Molarity of Ce(IV) (mol/L)
10.784420.100.1001
20.785220.140.0999
30.786020.150.1000
Mean Molarity (mol/L)0.1000
Standard Deviation0.0001

Q & A

Q. How does CAN facilitate stereoselective radical addition reactions in carbohydrate chemistry?

CAN promotes radical-mediated additions to electron-rich alkenes (e.g., D-glycals) by generating reactive intermediates. For example, replacing Mn(OAc)₃ with CAN in reactions with 3,4,6-tri-O-acetyl-D-glucal (7) enhances stereoselectivity due to lower reaction temperatures (40–50°C vs. 80–100°C for Mn(OAc)₃), which suppress competing pathways like Ferrier rearrangement . Key factors:

  • Substituent effects : Electron-withdrawing groups at C-1 inhibit reactivity, while electron-donating groups at C-3 reduce reaction rates.
  • Solvent choice : Aqueous conditions favor hydroxylated byproducts (e.g., compound 29) via radical recombination .

Q. What analytical methods utilize CAN as an oxidizing agent?

CAN is widely used in spectrophotometric assays due to its strong oxidizing capacity in acidic media. For example:

  • Pharmaceutical analysis : Sofosbuvir (SOF) and daclatasvir (DAC) are oxidized by excess CAN in H₂SO₄, with unreacted Ce(IV) quantified via indigo carmine (610 nm) or alizarin red S (360 nm) .
  • Optimized conditions : 0.1 M H₂SO₄, 25°C, 15 min reaction time for maximal precision (RSD < 2%) .

Q. How should CAN solutions be standardized for redox titrations?

CAN solutions (e.g., 0.1 M) are standardized using iron(II) sulfate or arsenious oxide. Critical parameters:

  • Stability : Store in HDPE bottles at 15°C to prevent decomposition; certified solutions (e.g., Fluka’s Titripur®) have assay ranges of 0.095–0.105 mol/L .
  • Density : 1.083–1.098 g/cm³ at 20°C for 0.1 M solutions .

Advanced Research Questions

Q. How can CAN-mediated reactions resolve contradictions in radical vs. ionic mechanisms?

Contradictions arise in pathways involving intermediates like azides or phosphates. For example:

  • Azide formation : CAN reacts with NaN₃ to yield enantiomeric azides via nitrate ion coordination or ligand transfer. Mechanistic studies (EPR, isotopic labeling) confirm radical trapping over direct nucleophilic substitution .
  • Phosphate radicals : Dimethyl phosphonate reacts with CAN to form P-centered radicals, which add regioselectively to glycals. Computational modeling (DFT) supports radical stabilization over ionic transition states .

Q. What strategies optimize CAN’s role in synthesizing cerium dioxide nanomaterials?

CAN serves as a precursor for CeO₂ sols in nonpolar solvents. Key steps:

  • Hydrolysis control : Adjust pH to 8–10 with NH₄OH to precipitate Ce(OH)₄, followed by calcination at 400°C .
  • Stabilization : Use oleic acid as a capping agent to prevent aggregation; particle size <10 nm confirmed via TEM .

Q. How do electronic effects in substrates influence CAN-driven oxidation kinetics?

Substrate electronic properties dictate reaction rates and pathways:

Substrate Type Effect on Rate Example
Electron-rich alkenesAcceleratedD-Glucal derivatives
Electron-deficientInhibitedNitroalkanes
Sterically hinderedDelayed2,6-Disubstituted aromatics

Data from kinetic studies (UV-Vis, GC-MS) show rate constants (k) vary by 10³-fold across substrates .

Methodological Challenges

Q. How to mitigate CAN’s hygroscopicity in moisture-sensitive reactions?

  • Drying protocols : Store CAN under vacuum (24 h, 60°C) or P₂O₅ desiccation.
  • Inert atmosphere : Conduct reactions under Ar/N₂ with molecular sieves (4Å) .

Q. What precautions are critical when handling CAN in acidic media?

  • Corrosivity : Use PTFE-lined reactors to avoid metal contamination.
  • Thermal hazards : CAN decomposes exothermically above 108°C; monitor with DSC .

Emerging Applications

Q. Can CAN replace noble-metal catalysts in C–H functionalization?

Recent studies show CAN enables cost-effective C–H azidation of benzimidazoles (e.g., 2-arylbenzimidazole synthesis) with 85–92% yields, rivaling Pd-based systems .

Q. How does CAN enhance selectivity in polymer etching?

In microfabrication, CAN-based etchants (0.5 M in HNO₃) selectively remove Cu over Al (selectivity ratio > 100:1) due to Ce(IV)’s redox potential (E° = +1.74 V) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.